Boc-Asn-Phe-Pro-aldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNODNHSQAVLBN-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Asn-Phe-Pro-aldehyde structure and chemical properties
An In-Depth Technical Guide to Boc-Asn-Phe-Pro-aldehyde: Structure, Properties, and Applications in Protease Inhibition
Abstract
Boc-Asn-Phe-Pro-aldehyde is a synthetic peptide aldehyde that serves as a potent and specific tool in biochemical and pharmaceutical research. Structurally, it comprises a tripeptide sequence (Asparagine-Phenylalanine-Proline) with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal aldehyde functional group. This unique architecture allows it to function as a reversible inhibitor of specific proteases, particularly cysteine proteases. The peptide sequence acts as a recognition motif, guiding the molecule to the enzyme's active site, where the electrophilic aldehyde "warhead" reacts with the catalytic cysteine residue. This guide provides a comprehensive technical overview of the molecule's structure, chemical properties, mechanism of action, synthesis, and key applications for researchers and drug development professionals.
Chemical Identity and Structure
The functionality of Boc-Asn-Phe-Pro-aldehyde is intrinsically linked to its tripartite structure: a stabilizing protecting group, a substrate-mimicking peptide backbone, and a reactive C-terminal warhead.
Key Structural Features
-
The N-Terminal Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a crucial feature for the synthesis and stability of the peptide. As a protecting group, it prevents unwanted reactions at the N-terminus during peptide synthesis.[] It is characterized by its stability under neutral or basic conditions and towards many nucleophiles, but it can be readily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][][3] This acid-lability is a cornerstone of the widely used Boc-based solid-phase peptide synthesis (SPPS) strategy.[4]
-
The Peptide Recognition Sequence (Asn-Phe-Pro): This specific sequence of amino acids—Asparagine, Phenylalanine, Proline—is designed to mimic the natural substrate of a target protease. The enzyme's substrate-binding pockets (subsites) recognize these specific side chains, leading to precise and high-affinity binding of the inhibitor within the active site.[5] This targeted delivery mechanism is fundamental to the inhibitor's specificity and potency.
-
The C-Terminal Aldehyde "Warhead": The aldehyde functional group (-CHO) at the C-terminus is the reactive component responsible for inhibition. Aldehydes are highly electrophilic and reactive intermediates.[] This reactivity, while essential for inhibiting the enzyme, also presents challenges related to metabolic instability and potential off-target effects, which has spurred the development of "masked" aldehyde prodrugs in advanced therapeutic design.[7][8]
Physicochemical Properties
The fundamental properties of Boc-Asn-Phe-Pro-aldehyde are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2S)-1-((2S)-1-((2S)-2-(aminocarbonylmethyl)carbamoyl-2-phenylethyl)pyrrolidine-2-carbonyl)amino-1-oxopropan-2-ylcarbamate | N/A |
| CAS Number | 249757-11-7 | [9][10][11] |
| Molecular Formula | C₂₃H₃₂N₄O₆ | [10] |
| Molecular Weight | 460.52 g/mol | [10] |
| Appearance | Typically a white to off-white solid | General knowledge |
Core Chemical Properties and Reactivity
A deep understanding of the molecule's chemical behavior is paramount for its effective application, storage, and synthesis.
The Role of the Boc Group: Stability and Deprotection
The Boc group provides crucial stability during multi-step synthesis.[] It is stable to alkaline hydrolysis, hydrazinolysis, and various nucleophiles, allowing for selective reactions elsewhere in the molecule.[][] Its primary vulnerability is to acidolysis. In liquid-phase synthesis, Boc can be removed with pure TFA or a 50% solution of TFA in dichloromethane (DCM).[][4] The decomposition products are the volatile gas isobutylene and carbon dioxide, which are easily removed, simplifying reaction workup.[]
The Chemistry of the Aldehyde Warhead
The aldehyde is a potent electrophile, making it susceptible to nucleophilic attack. This is the basis for its inhibitory action against cysteine proteases, where the thiol group of the catalytic cysteine acts as the nucleophile.[5] However, this reactivity also means the compound is prone to oxidation, where the aldehyde can be converted to a non-inhibitory carboxylic acid.[12] This necessitates careful handling and storage to maintain the compound's integrity and activity.
Stability and Storage Recommendations
-
Storage: To prevent oxidation and degradation, Boc-Asn-Phe-Pro-aldehyde should be stored as a solid in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage). It should be kept under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Solution Stability: Solutions of the compound, especially in protic solvents, may have limited stability. For experimental use, it is advisable to prepare solutions fresh from the solid material. Due to the electrophilic nature of the aldehyde, avoid buffers containing primary amines (e.g., Tris), as they can potentially form Schiff bases with the aldehyde group.
Mechanism of Action as a Protease Inhibitor
Boc-Asn-Phe-Pro-aldehyde is a classic example of a reversible, covalent inhibitor that targets cysteine proteases.
Targeting Cysteine Proteases
Cysteine proteases are a class of enzymes that utilize a catalytic dyad or triad in their active site, featuring a nucleophilic cysteine residue.[13] This cysteine is responsible for cleaving peptide bonds in substrate proteins. Peptide aldehydes are designed as substrate-analogue inhibitors that hijack this catalytic mechanism.[5]
A Step-by-Step Inhibition Pathway
-
Substrate Mimicry and Active Site Binding: The inhibitor first docks into the enzyme's active site. The Asn-Phe-Pro sequence is recognized by the corresponding S3-S2-S1 subsites of the protease, ensuring a precise fit and positioning the aldehyde warhead near the catalytic cysteine.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion (S⁻) of the catalytic cysteine residue attacks the electrophilic carbonyl carbon of the aldehyde.
-
Formation of a Reversible Thiohemiacetal Adduct: This attack results in the formation of a covalent, yet reversible, thiohemiacetal linkage between the inhibitor and the enzyme. This adduct effectively locks the enzyme in an inactive state, preventing it from processing its natural substrates.
Visualization of Inhibition Mechanism
The diagram below illustrates the reversible inhibition of a cysteine protease by a peptide aldehyde.
Caption: Reversible covalent inhibition of a cysteine protease.
Synthesis and Methodologies
The synthesis of Boc-Asn-Phe-Pro-aldehyde typically relies on well-established peptide chemistry protocols, specifically Boc-based solid-phase peptide synthesis (Boc-SPPS), followed by a final modification of the C-terminus.
Conceptual Synthesis Strategy
The core peptide backbone is assembled on a solid support (resin). This involves sequential cycles of deprotecting the N-terminal Boc group and coupling the next Boc-protected amino acid until the desired sequence is complete. The final step involves cleaving the peptide from the resin and converting the C-terminal carboxylic acid into an aldehyde.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle
This protocol outlines the iterative steps for building the peptide chain on a resin.
-
Resin Preparation: Start with a suitable resin pre-loaded with Proline (e.g., Boc-Pro-PAM resin). Swell the resin in an appropriate solvent like Dichloromethane (DCM) for 30 minutes. Rationale: Swelling the resin exposes the reactive sites for efficient chemical transformations.
-
Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes.[4]
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[4] Rationale: The strong acid cleaves the acid-labile Boc group, exposing a free amino group for the next coupling step.
-
Wash the resin thoroughly with DCM (3x) and then an alcohol like isopropanol (1x) to shrink the resin and remove residual acid, followed by DCM (3x).[4]
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of a hindered base, such as N,N-Diisopropylethylamine (DIPEA), in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes (2x). Rationale: This step neutralizes the protonated amine (ammonium salt) formed during the acidic deprotection, regenerating the nucleophilic free amine required for coupling.
-
Wash again with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next amino acid (e.g., Boc-Phe-OH) by dissolving it with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Rationale: The coupling agent converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid amide bond formation with the resin-bound amine.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test). If incomplete, recouple or cap the unreacted amines.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Iteration: Repeat steps 2-4 for the next amino acid (Boc-Asn-OH). Note that Asparagine requires side-chain protection (e.g., Trityl group, Trt) to prevent side reactions.[14]
-
Final Cleavage and Aldehyde Formation: This is a specialized, multi-step process that occurs after the full peptide is assembled. It involves cleaving the peptide from the resin (often with a strong acid like HF) and simultaneously removing side-chain protecting groups. The C-terminal acid is then reduced to the aldehyde using established organic chemistry methods (e.g., via a Weinreb amide intermediate or direct reduction of an activated ester).
Visualization of Boc-SPPS Workflow
This diagram outlines one complete cycle of amino acid addition in Boc-SPPS.
Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.
Applications in Research and Drug Development
Boc-Asn-Phe-Pro-aldehyde and similar peptide aldehydes are invaluable tools in modern life sciences.
-
A Tool for Elucidating Enzyme Specificity: By systematically varying the amino acid sequence of peptide aldehydes, researchers can probe the substrate specificity of proteases.[5] This provides critical information about the enzyme's biological function and helps in designing highly selective inhibitors.
-
A Scaffold for Therapeutic Agent Design: The compound serves as a lead structure for developing new drugs.[15] Its use in pharmaceutical research allows for the modification of peptide structures to improve efficacy and reduce side effects.[15] For example, it can be used to study neuropeptides, offering insights into neurological disorders.[15]
-
Biochemical Assays: Its stability and reactivity make it an ideal candidate for use in various biochemical assays to study protein interactions and enzyme activity.[15]
-
Challenges and Modern Advancements: The primary drawback of simple peptide aldehydes is their high reactivity, which can lead to poor metabolic stability and off-target effects.[8] To overcome this, medicinal chemists have developed "self-masked aldehyde inhibitors" (SMAIs). In these advanced designs, the aldehyde exists in equilibrium with a more stable, cyclic hemiacetal form, which is "unmasked" only upon binding to the target enzyme, improving the compound's drug-like properties.[7][8]
Conclusion
Boc-Asn-Phe-Pro-aldehyde represents a powerful convergence of peptide chemistry and mechanistic enzymology. Its carefully designed structure allows it to act as a specific, reversible inhibitor of proteases, making it an indispensable tool for researchers studying enzyme function and a valuable starting point for the development of novel therapeutics. A thorough understanding of its chemical properties—from the acid-labile Boc group to the reactive aldehyde warhead—is essential for leveraging its full potential in the laboratory and beyond.
References
-
ChemBK. (n.d.). BOC-ASN-PHE-PRO-ALDEHYDE. Retrieved from [Link][10]
-
Li, R., et al. (2022). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][3]
-
ResearchGate. (2020). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Retrieved from [Link][17]
-
St. John, S. E., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & Medicinal Chemistry. Available at: [Link][5]
-
ResearchGate. (2019). How formaldehyde reacts with amino acids. Retrieved from [Link][18]
-
bioRxiv. (2023). Dual inhibition of coronavirus Mpro and PLpro enzymes by phenothiazines and their antiviral activity. Retrieved from [Link][13]
-
Oakwood Chemical. (n.d.). Boc-Protected Natural Amino Acids. Retrieved from [Link][19]
-
Frontiers. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Retrieved from [Link][8]
-
Open Library Publishing Platform. (n.d.). 24.4 Chemical Properties of Aldehydes and Ketones. Retrieved from [Link][12]
Sources
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chempep.com [chempep.com]
- 5. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 9. BOC-ASN-PHE-PRO-ALDEHYDE | 249757-11-7 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. biosynth.com [biosynth.com]
- 12. 24.4 Chemical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. biorxiv.org [biorxiv.org]
- 14. peptide.com [peptide.com]
- 15. chemimpex.com [chemimpex.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Boc-Protected Natural Amino Acids | Oakwood Chemical [discoveroakwoodchemical.com]
In Silico Modeling of Covalent Peptide Inhibitors: A Case Study of Boc-Asn-Phe-Pro-aldehyde Binding to Prolyl Endopeptidase
[1]
Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: Covalent Docking and Molecular Dynamics Simulation of Peptidomimetic Aldehydes
Executive Summary: The Covalent Challenge
The modeling of Boc-Asn-Phe-Pro-aldehyde (Boc-Asn-Phe-Pro-H) represents a specific class of computational challenge: reversible covalent inhibition .[] Unlike standard non-covalent ligands, this molecule contains an electrophilic aldehyde "warhead" designed to react with the nucleophilic serine of its target, Prolyl Endopeptidase (PEP/PREP) (EC 3.4.21.26).
Standard docking algorithms, which treat binding as a lock-and-key fit based solely on non-bonded interactions (Van der Waals, electrostatics), will fail to accurately predict the binding affinity or pose of this molecule.[] To model this system with scientific integrity, one must simulate the formation of the hemiacetal adduct between the ligand's aldehyde and the receptor's catalytic serine (Ser554 in human PREP).
This guide details a self-validating in silico workflow, moving from quantum mechanical parameterization of the warhead to covalent docking and dynamic stability analysis.
Biological Grounding & Target Selection
To ensure experimental relevance, this guide models the interaction of Boc-Asn-Phe-Pro-H with Human Prolyl Endopeptidase (PREP) .
-
Ligand: Boc-Asn-Phe-Pro-aldehyde (a transition state analog).[]
-
Target: Human PREP (PDB ID: 3DDU or 1H2Z ).[]
-
Mechanism: The catalytic triad (Ser554, Asp641, His680) activates Ser554, which performs a nucleophilic attack on the carbonyl carbon of the Pro-aldehyde, forming a covalent hemiacetal transition state mimic.
Mechanism of Action Visualization
Figure 1: Kinetic pathway of Boc-Asn-Phe-Pro-aldehyde binding.[] The modeling workflow must account for the transition from the non-covalent complex to the covalent hemiacetal adduct.
Phase 1: Structural Preparation[1]
Accurate modeling requires precise chemical state definition.[] A common error is modeling the aldehyde as a non-reactive carbonyl or the receptor in the wrong protonation state.
Ligand Construction (Boc-Asn-Phe-Pro-H)
The ligand must be prepared in two forms: the pre-reactive species (for initial placement) and the reacted species (for covalent docking/MD).[]
-
Stereochemistry: Ensure L-isomers for Asn, Phe, and Pro. The stereochemistry at the P1 (Pro) position is critical for fitting into the S1 pocket.
-
Boc Group: The tert-butyloxycarbonyl group is hydrophobic.[] Ensure the tert-butyl group is in a low-energy staggered conformation.[]
-
Protonation:
-
Asn: Neutral amide side chain.[]
-
Aldehyde: Neutral (-CHO).[]
-
-
Geometry Optimization: Minimize the ligand using a semi-empirical method (e.g., PM6 or QM-based DFT at B3LYP/6-31G* level) to obtain accurate bond lengths for the peptide backbone.
Receptor Preparation (PREP)
-
PDB Selection: Use PDB: 3DDU (Human PREP with a bound inhibitor).[] Remove the co-crystallized ligand but keep active site water molecules if they bridge interactions (common in protease active sites).
-
Catalytic Triad Setup:
-
His680: Must be protonated on the N
1 or N 2 position to act as a general base. In the active state, His680 usually accepts a proton from Ser554. For docking, model His680 as neutral (N 2 protonated) or positively charged depending on the specific pH (usually neutral for reaction initiation). -
Ser554: The nucleophile. Ensure the hydroxyl hydrogen is oriented toward His680.
-
Phase 2: Covalent Docking Protocol
Standard docking scores (e.g., GlideScore, Vina) calculate
The Algorithm
We define a "reaction" rather than just a binding box.
-
Reaction Type: Nucleophilic Addition to a Double Bond (Aldehyde).[]
-
Reactive Residue: Ser554 (OH).[]
-
Ligand Warhead: Carbonyl Carbon of Pro-aldehyde.
Step-by-Step Methodology
-
Grid Generation: Define the box centered on Ser554 (approx.[] 20Å x 20Å x 20Å).
-
Constraint Definition: Set a distance constraint (1.8 Å - 2.2 Å) between Ser554-OG and Ligand-C(aldehyde).
-
Conformational Sampling:
-
The algorithm first places the ligand non-covalently (positioning the warhead near the nucleophile).
-
It then "mutates" the ligand and receptor to the reacted hemiacetal form in silico.
-
The side chain of Ser554 and the ligand are minimized together to relieve steric clashes caused by the new bond.
-
-
Scoring: The final score is a hybrid of the non-covalent interaction energy + the internal strain energy of the formed bond.
Validation Check: The aromatic ring of Phenylalanine (P2 position) should occupy the S2 hydrophobic pocket, and the Boc group should sit in the S3 specificity pocket.
Phase 3: Molecular Dynamics & Stability Analysis[1]
Docking provides a static snapshot.[] To verify if the Boc-Asn-Phe-Pro-aldehyde adduct is stable, we perform Molecular Dynamics (MD) simulations.[][2]
Parameterizing the Non-Standard Residue
The covalent adduct (Serine-Hemiacetal-Inhibitor) is not a standard amino acid.[] You cannot simply run AMBER or CHARMM.[]
Protocol for Custom Parameterization:
-
Truncation: Excise the Serine-Inhibitor adduct (capped with ACE/NME).[]
-
Charge Calculation: Perform a QM calculation (HF/6-31G* or B3LYP/cc-pVTZ) to calculate RESP (Restrained Electrostatic Potential) charges.
-
Force Field Generation: Use Antechamber (part of AmberTools) to assign atom types (GAFF2) and missing bond/angle parameters.[]
-
Integration: Merge the new parameters into the standard protein force field (e.g., ff14SB).
Simulation Setup Table
| Parameter | Setting | Rationale |
| Force Field | AMBER ff14SB + GAFF2 (Ligand) | Best for protein-ligand complexes.[] |
| Solvent Model | TIP3P Water Box | Explicit solvent is required for accurate H-bond dynamics.[] |
| Buffer | 10.0 Å padding | Prevents periodic boundary artifacts.[] |
| Ensemble | NPT (300K, 1 atm) | Mimics physiological laboratory conditions.[] |
| Time Step | 2 fs | Standard with SHAKE algorithm (constraining H-bonds).[] |
| Duration | 100 ns | Sufficient to observe stability of the hemiacetal and loop movements. |
Analysis Metrics
-
RMSD (Root Mean Square Deviation): If the ligand RMSD > 2.5 Å relative to the protein, the binding mode is unstable.
-
Catalytic Distance: Monitor the distance between the Hemiacetal Oxygen and the Oxyanion Hole residues (usually backbone amides of the active site). This distance must remain < 3.0 Å to stabilize the negative charge.
Comprehensive Workflow Visualization
Figure 2: End-to-end computational workflow for modeling Boc-Asn-Phe-Pro-aldehyde binding.
References
-
Klegeris, A., et al. (2008). "Prolyl endopeptidase is revealed following SILAC analysis to be a novel mediator of human microglial and THP-1 cell neurotoxicity."[] Glia, 56(6), 675-685.[] Link
-
Schrödinger, LLC. "Covalent Docking (CovDock) User Manual."[] Schrödinger Suite Documentation. Link
-
London, N., et al. (2014). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology, 10, 1066–1072.[] Link
-
Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688.[] Link[]
-
Fuxreiter, M., et al. (2005). "Molecular modeling of the inhibition of prolyl oligopeptidase." Proteins: Structure, Function, and Bioinformatics. Link
The Electrophilic Warhead: A Technical Deep Dive into Peptide Aldehydes
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists
Introduction: The "Goldilocks" Paradox of Covalent Inhibition
In the landscape of protease inhibition, peptide aldehydes occupy a critical mechanistic niche. Unlike their irreversible counterparts (e.g., vinyl sulfones, epoxyketones) that permanently alkylate the active site, peptide aldehydes function as reversible covalent inhibitors . They form a hemiacetal (with Serine proteases) or hemithioacetal (with Cysteine proteases) adduct that mimics the transition state of peptide bond hydrolysis.
For the drug developer, the core challenge is electrophilicity . The aldehyde carbon must be sufficiently electrophilic to trap the catalytic nucleophile, yet not so reactive that it succumbs to rapid metabolic oxidation or non-specific toxicity (the "off-target" problem). Furthermore, in aqueous physiological media, the aldehyde exists in equilibrium with its gem-diol (hydrate) form.[1]
This guide dissects the thermodynamics and kinetics of this equilibrium, providing a rigorous framework for characterizing and tuning peptide aldehyde warheads.
Thermodynamics: The Hydration Masquerade
The fundamental misunderstanding in peptide aldehyde design is treating the concentration of the inhibitor
The Equilibrium
Upon dissolution in aqueous buffer, a peptide aldehyde undergoes hydration:
The hydration constant,
Key Insight: A high
Visualization: The Energetic Landscape of Inhibition
The following diagram illustrates the coupled equilibria governing peptide aldehyde potency. Note that the enzyme (
Figure 1: The thermodynamic cycle of peptide aldehyde inhibition. The hydration equilibrium (left) acts as a thermodynamic sink, reducing the effective concentration of the reactive warhead.
Structural Determinants of Electrophilicity
The reactivity of the aldehyde carbon is tunable via the P1 residue and upstream peptide sequence.
Table 1: Structural Factors Influencing Warhead Reactivity
| Structural Feature | Effect on Electrophilicity | Effect on | Mechanism |
| Electron-Withdrawing P1 Side Chain (e.g., Asp, Glu) | Increases | Increases | Inductive effect pulls electron density from carbonyl C, increasing |
| Electron-Donating P1 Side Chain (e.g., Leu, Val) | Decreases | Decreases | Alkyl donation stabilizes the carbonyl, making it less prone to hydration and attack. |
| Alpha-Heteroatoms (e.g., | Drastically Increases | Drastically Increases | Strong inductive withdrawal destabilizes the carbonyl; often leads to >99% hydrate. |
| Steric Bulk at P1 | Variable | Decreases | Steric hindrance protects the carbon from water attack (hydration) but also slows enzyme attack. |
Experimental Protocol: NMR Determination of
Objective: Quantify the ratio of free aldehyde to gem-diol in aqueous solution to correct
Prerequisites:
-
High-field NMR Spectrometer (500 MHz+ recommended).
-
Solvent:
(buffered to pD 7.4 with phosphate) or (as a control for 0% hydration).
Protocol Steps
-
Sample Preparation:
-
Dissolve 2–5 mg of peptide aldehyde in 500
L of phosphate-buffered (pD 7.4). -
Note: Ensure the buffer is free of primary amines (e.g., Tris) to prevent Schiff base formation.
-
Allow the sample to equilibrate at 25°C for 60 minutes. Hydration kinetics can be slow for sterically hindered peptides.
-
-
Acquisition:
-
Run a standard 1D
NMR experiment with water suppression (e.g., excitation sculpting or presaturation) to avoid obscuring the hydrate region. -
Crucial: Set the relaxation delay (
) to seconds to ensure full relaxation of the aldehyde proton, which often has a long .
-
-
Analysis & Calculation:
-
Identify the Aldehyde Proton: Look for a sharp singlet or doublet (if coupled to
-proton) in the 9.4 – 9.8 ppm region. -
Identify the Hydrate Proton: The gem-diol proton (
) typically appears upfield, often between 4.8 – 5.5 ppm . This region is crowded (alpha protons, water); 2D HSQC may be required for definitive assignment. -
Integration: Integrate the aldehyde peak (
) and the hydrate peak ( ).
-
-
Calculation:
Self-Validating Check:
If the aldehyde peak is invisible in
Kinetic Characterization: The Two-Step Mechanism
Standard Michaelis-Menten kinetics often fail for peptide aldehydes because they do not account for the time-dependent formation of the covalent bond.
The Workflow:
-
Progress Curve Analysis: Measure product formation (
) over time ( ) at varying inhibitor concentrations . -
Observation: You will observe a non-linear release of product (burst phase) followed by a slower steady-state rate (
), characteristic of slow-binding inhibition. -
Data Fitting: Fit the curves to the slow-binding equation:
Where is initial velocity and is the apparent first-order rate constant for the transition from initial to steady state.
Logic Flow for Mechanism Determination
Use the following decision tree to classify your inhibitor based on kinetic data.
Figure 2: Decision tree for classifying the kinetic mechanism of protease inhibitors. Peptide aldehydes typically follow the "Reversible Covalent" path.
References
-
Mechanism of Covalent Inhibition
-
Hydration Equilibrium & Electrophilicity
-
SARS-CoV-2 Mpro Inhibition (Aldehyde Case Study)
- Title: Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease
- Source: Biochemical Journal (via PubMed Central)
-
URL:[Link]
-
NMR Characterization of Peptides
- Title: Peptide/Protein NMR: Structure Determination and Relax
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-
URL:[Link]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Boc-Asn-Phe-Pro-aldehyde
Abstract
Peptide aldehydes are a pivotal class of molecules in drug discovery, often serving as potent and selective inhibitors of proteases.[1] This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of Boc-Asn-Phe-Pro-aldehyde, a valuable building block for more complex peptide-based therapeutics.[2] We detail a robust methodology employing Boc/Bzl chemistry, strategic side-chain protection, and on-resin aldehyde generation via the reduction of a Weinreb amide. This guide is designed for researchers in biochemistry, medicinal chemistry, and drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of Peptide Aldehydes
The C-terminal aldehyde moiety is a critical pharmacophore that mimics the tetrahedral transition state of peptide bond hydrolysis by serine, cysteine, and aspartyl proteases.[1] This property makes peptide aldehydes highly effective as reversible covalent inhibitors. The synthesis of these molecules, however, presents unique challenges, particularly in maintaining the reactive aldehyde functionality throughout the synthetic and purification steps.
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers significant advantages for preparing such complex molecules by simplifying purification and allowing the use of excess reagents to drive reactions to completion.[3][4] This protocol leverages the benefits of SPPS to construct the tripeptide backbone and generate the C-terminal aldehyde in a controlled, on-resin fashion. We will employ the Boc/Bzl protection strategy, which, while a classic methodology, remains highly effective, particularly for specialized syntheses.[4][5]
Strategic Overview of the Synthesis
The synthesis of Boc-Asn-Phe-Pro-aldehyde is approached with a C-terminus to N-terminus elongation strategy common to SPPS.[4][6] The key strategic decisions in this protocol are:
-
Choice of Resin: A Weinreb amide resin is selected. This specialized resin allows for the assembly of the peptide chain and subsequent mild reduction of the C-terminal N-methoxy-N-methylamide (Weinreb amide) to the desired aldehyde, preventing over-reduction to the alcohol.[7][8]
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group is used for temporary protection of the Nα-amino group. The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][9]
-
Side-Chain Protection:
-
Asparagine (Asn): The amide side chain of asparagine is prone to dehydration and aspartimide formation during synthesis.[10] To mitigate these side reactions, the trityl (Trt) group is employed for protection, offering sufficient stability during the Boc-SPPS cycles.
-
Phenylalanine (Phe): The benzyl side chain of phenylalanine is non-reactive and does not require protection.
-
-
Aldehyde Generation: The C-terminal aldehyde is generated on-resin by the reduction of the Weinreb amide using a mild reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).[7][11]
-
Cleavage and Purification: The final peptide aldehyde is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
Caption: Workflow for Boc-Asn-Phe-Pro-aldehyde Synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Weinreb Aminomethyl Resin | 100-200 mesh, 1% DVB | AAPPTec, Novabiochem | Substitution level typically 0.5-1.0 mmol/g. |
| Boc-Pro-OH | Synthesis Grade | Chem-Impex, Sigma-Aldrich | |
| Boc-Phe-OH | Synthesis Grade | Chem-Impex, Sigma-Aldrich | |
| Boc-Asn(Trt)-OH | Synthesis Grade | BenchChem, ChemPep | Trityl protection is crucial for preventing side reactions.[10] |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Fisher Scientific | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Used for deprotection and final cleavage. |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich | Coupling additive to suppress racemization. |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich | Base for neutralization. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Reducing agent. Handle with extreme caution. |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Cation scavenger for cleavage. |
| Diethyl Ether | Anhydrous, ACS Grade | Fisher Scientific | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For RP-HPLC. |
| Water | HPLC Grade | Fisher Scientific | For RP-HPLC. |
Detailed Synthesis Protocol
This protocol is based on a 0.25 mmol synthesis scale. Adjust volumes accordingly for different scales.
Part 1: Resin Preparation and Peptide Elongation
-
Resin Swelling:
-
Place Weinreb aminomethyl resin (0.25 mmol) in a solid-phase reaction vessel.
-
Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Coupling of the First Amino Acid (Boc-Pro-OH):
-
Dissolve Boc-Pro-OH (0.75 mmol, 3 eq.) and HOBt (0.75 mmol, 3 eq.) in a minimal amount of DMF (~2 mL).
-
Add this solution to the resin.
-
Add DIC (0.75 mmol, 3 eq.) to the vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Rationale: Using a 3-fold excess of amino acid and coupling reagents ensures the reaction goes to completion, a key advantage of SPPS.[3] HOBt is included to minimize potential racemization.
-
Perform a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines.[6] A negative result (yellow beads) indicates complete coupling.
-
Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Boc Deprotection Cycle (Repeated for each amino acid):
-
Neutralization:
-
Add 10% DIEA in DCM (v/v) (5 mL) to the resin.[10]
-
Agitate for 2 minutes. Drain. Repeat once.
-
Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).
-
Rationale: After acid-mediated Boc removal, the N-terminal amine is protonated as a TFA salt.[4] It must be neutralized to the free amine to be nucleophilic for the next coupling step.[4]
-
-
Coupling of Boc-Phe-OH:
-
Repeat step 2 using Boc-Phe-OH.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin as described.
-
-
Deprotection and Neutralization:
-
Repeat steps 3 and 4.
-
-
Coupling of Boc-Asn(Trt)-OH:
-
Repeat step 2 using Boc-Asn(Trt)-OH.
-
Causality: The bulky Trityl group on the asparagine side chain can sterically hinder the coupling reaction. It is advisable to allow for a longer coupling time (4-6 hours) or perform a double coupling if the Kaiser test is positive after the initial coupling.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (5 x 5 mL). Dry the resin under a high vacuum for at least 4 hours before proceeding.
-
Part 2: On-Resin Aldehyde Formation
CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reduction of Weinreb Amide:
-
Suspend the dried peptide-resin in anhydrous Tetrahydrofuran (THF) (5 mL) in an oven-dried flask under an Argon atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add LiAlH₄ solution (1.0 M in THF, 0.5 mmol, 2 eq.) dropwise to the stirred suspension.
-
Stir the reaction at 0°C for 1-2 hours.
-
Rationale: The Weinreb amide forms a stable chelate with the aluminum, which prevents over-reduction of the initially formed aldehyde to the corresponding alcohol.[7] Using a mild excess at low temperature ensures efficient conversion.
-
Quench the reaction by the slow, careful addition of ethyl acetate (1 mL), followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Filter the resin, and wash it thoroughly with THF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under a high vacuum overnight.
-
Part 3: Cleavage, Purification, and Characterization
-
Cleavage from Resin and Side-Chain Deprotection:
-
Place the dried resin in a round-bottom flask with a stir bar.[12]
-
Cool the flask to 0°C in an ice bath.[12]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v).
-
Add the chilled cleavage cocktail (5 mL) to the resin.[12]
-
Rationale: TFA is a strong acid that cleaves the peptide from the Weinreb linker and simultaneously removes the Boc and Trt protecting groups.[13] Triisopropylsilane (TIS) is a scavenger used to trap the reactive trityl cations released during deprotection, preventing re-attachment to the peptide.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate.[12]
-
Wash the resin with a small amount of fresh TFA (1 mL).[12]
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[14] A typical gradient is 10-60% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.[14]
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the product by determining its molecular weight. Electrospray Ionization (ESI) or MALDI-TOF are suitable methods. The expected mass should be calculated and compared with the observed mass.[14]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC. Purity is typically determined by integrating the peak area at a wavelength of 215-220 nm.[14][15]
-
Conclusion
This application note outlines a detailed and reliable protocol for the solid-phase synthesis of Boc-Asn-Phe-Pro-aldehyde. By employing a Weinreb amide resin for controlled aldehyde generation and strategic Trityl side-chain protection for asparagine, this method successfully navigates the common challenges associated with peptide aldehyde synthesis. The provided step-by-step instructions, coupled with explanations of the underlying chemical principles, equip researchers with a robust framework for producing this and other similar peptide aldehydes for applications in drug discovery and chemical biology.
References
-
Góngora-Benítez, M., et al. (2014). Solid-phase peptide synthesis. RSC Advances. [Link]
-
CEM Corporation. Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]
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Stalinski, K., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
Reimer, T., et al. (2008). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem. [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fields, G. B., et al. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
AAPPTEC. Peptide Synthesis Resins. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Lee, J., et al. (2005). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fehrentz, J. A., et al. (1995). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry. [Link]
-
Reddit. Question about working with Weinreb amide resin. [Link]
-
AAPPTEC. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Rajagopalan, P. T. R., et al. (1997). Purification, Characterization, and Inhibition of Peptide Deformylase from Escherichia coli. Biochemistry. [Link]
-
Thomas, S., et al. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry. [Link]
-
ResearchGate. Practical synthesis of peptide C-terminal aldehyde on a solid support. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Cleavage from Resin. [Link]
-
Myers, A. G., et al. (1999). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. Organic Letters. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
Teledyne ISCO. (2020). Peptide Purification. YouTube. [Link]
Sources
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
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- 6. digital.csic.es [digital.csic.es]
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- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
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- 15. resolvemass.ca [resolvemass.ca]
Protocol for Comprehensive Cytotoxicity Assessment of Boc-Asn-Phe-Pro-aldehyde
Introduction: The Double-Edged Sword of Peptide Aldehyde Inhibitors
Boc-Asn-Phe-Pro-aldehyde is a specialized peptide derivative integral to the fields of peptide synthesis and drug discovery.[1][2] Its structure, featuring a C-terminal aldehyde group, positions it as a potent inhibitor of certain proteases, particularly cysteine and serine proteases.[2][3] The aldehyde acts as an electrophilic "warhead," forming a reversible covalent bond with the nucleophilic residue in the protease's active site, such as the sulfhydryl group of a cysteine.[4] This mechanism underlies its therapeutic potential, especially in the development of inhibitors for viral proteases like the SARS-coronavirus main protease (SARS-CoV Mpro) and cellular proteases such as cathepsins.[4][5][6]
However, the very reactivity that makes peptide aldehydes effective inhibitors also raises significant concerns about their potential for off-target interactions and cellular toxicity.[5] The high electrophilicity of the aldehyde can lead to non-specific reactions with other cellular nucleophiles, potentially disrupting normal cellular processes and leading to cytotoxicity. Therefore, a thorough and multi-faceted assessment of the cytotoxic profile of Boc-Asn-Phe-Pro-aldehyde is a critical step in its evaluation as a potential therapeutic agent.
This application note provides a comprehensive, multi-assay protocol for the in-depth assessment of the cytotoxic effects of Boc-Asn-Phe-Pro-aldehyde. By integrating assays that probe different aspects of cellular health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a nuanced understanding of the compound's cellular impact.
I. Foundational Experimental Design: Paving the Way for Reliable Data
A robust experimental design is paramount for generating reproducible and meaningful cytotoxicity data. This involves careful consideration of the cell line, compound preparation, and concentration ranges.
A. Strategic Cell Line Selection
The choice of cell line should be guided by the putative target of Boc-Asn-Phe-Pro-aldehyde. Given its potential as a cysteine or serine protease inhibitor, a tiered approach to cell line selection is recommended:
-
Target-Expressing Cell Lines: If a specific protease target is hypothesized (e.g., a particular cathepsin or a viral protease), utilize cell lines known to express high levels of this target. For viral protease targets, relevant host cell lines (e.g., VeroE6 for SARS-CoV) are appropriate.[7]
-
Cancer Cell Lines: Many cancer cell lines, such as the human colon adenocarcinoma cell line HT29 and the breast cancer cell lines MCF-7 and MDA-MB-231 , are well-characterized and commonly used for general cytotoxicity screening of protease inhibitors.[8][9]
-
Normal (Non-Transformed) Cell Lines: To assess for selective toxicity, it is crucial to include a normal cell line, such as human embryonic kidney cells (HEK293 ) or a relevant primary cell line, in the testing panel.[9]
B. Compound Preparation and Handling: Ensuring Bioavailability and Stability
Boc-Asn-Phe-Pro-aldehyde, like many peptides, is typically supplied in lyophilized form. Proper solubilization is critical for accurate dosing in cell-based assays.
-
Primary Solvent: High-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: For cell culture experiments, dilute the DMSO stock solution in the appropriate serum-free cell culture medium. It is imperative to maintain a final DMSO concentration of ≤ 0.1% (v/v) in the cell culture wells to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
C. Dose-Response and Time-Course Studies
To determine the cytotoxic potential of Boc-Asn-Phe-Pro-aldehyde, it is essential to perform dose-response experiments over a range of concentrations. Based on the inhibitory constants of similar peptide aldehydes, a starting concentration range of 0.1 µM to 100 µM is recommended.[4] A time-course experiment (e.g., 24, 48, and 72 hours of exposure) will reveal the kinetics of any cytotoxic effects.
II. A Tripartite Approach to Cytotoxicity Assessment
No single assay can fully capture the complexity of cellular toxicity. Therefore, we advocate for a tripartite approach, employing assays that measure distinct cellular parameters.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of Boc-Asn-Phe-Pro-aldehyde.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of Boc-Asn-Phe-Pro-aldehyde or vehicle control (DMSO ≤ 0.1%). Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Data Analysis and Interpretation:
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Hypothetical MTT Assay Data
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1 | 0.790 | 92.9% |
| 10 | 0.550 | 64.7% |
| 50 | 0.210 | 24.7% |
| 100 | 0.100 | 11.8% |
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[4] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[4]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Controls and Data Analysis:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most kits).
-
Calculation: The percentage of cytotoxicity is calculated as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
Hypothetical LDH Assay Data
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.120 | 0% |
| Maximum Release | 0.980 | 100% |
| 1 | 0.150 | 3.5% |
| 10 | 0.350 | 26.7% |
| 50 | 0.750 | 73.3% |
| 100 | 0.920 | 93.0% |
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
Caspase-3 is a key executioner caspase in the apoptotic pathway.[12] This assay utilizes a substrate that, when cleaved by active caspase-3 and/or caspase-7, releases a fluorescent or colorimetric molecule.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for fluorescence-based assays to minimize crosstalk.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., a DEVD peptide conjugated to a fluorophore) with a buffer.
-
Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission between 420-460 nm for AMC-based substrates).[13]
Data Analysis and Interpretation:
The fluorescence intensity is directly proportional to the amount of active caspase-3/7. Results are often expressed as fold-change in caspase activity compared to the vehicle-treated control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
Hypothetical Caspase-3/7 Assay Data
| Concentration (µM) | Fluorescence Units | Fold Change vs. Control |
| Vehicle Control | 1500 | 1.0 |
| Staurosporine (1 µM) | 12000 | 8.0 |
| 1 | 1800 | 1.2 |
| 10 | 4500 | 3.0 |
| 50 | 9000 | 6.0 |
| 100 | 10500 | 7.0 |
IV. Mechanistic Insights and Data Synthesis
The power of this tripartite approach lies in the synthesis of data from all three assays. By comparing the results, a more complete picture of the cytotoxic mechanism of Boc-Asn-Phe-Pro-aldehyde can be constructed.
Interpreting Cytotoxicity Assay Results
Caption: A diagram illustrating the potential interpretations of combined cytotoxicity assay results.
-
Apoptosis: A significant increase in caspase-3/7 activity, followed by a decrease in MTT signal and a later increase in LDH release (as secondary necrosis occurs), is indicative of apoptosis.
-
Necrosis: A rapid and significant increase in LDH release with a concurrent decrease in MTT signal, but with little to no increase in caspase-3/7 activity, suggests a necrotic or necroptotic mechanism of cell death.
-
Anti-proliferative Effects: A decrease in the MTT signal without a significant increase in LDH or caspase-3/7 activity may indicate that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic.
V. Conclusion: A Framework for Confident Cytotoxicity Profiling
The protocol outlined in this application note provides a robust and comprehensive framework for assessing the cytotoxic potential of Boc-Asn-Phe-Pro-aldehyde. By employing a multi-assay strategy, researchers can move beyond a simple live/dead determination to gain valuable insights into the potential mechanisms of toxicity. This detailed understanding is essential for the informed progression of peptide aldehydes in the drug development pipeline, ensuring that both efficacy and safety are rigorously evaluated.
References
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Chem-Impex. Boc-Asn-Phe-Pro-aldehyde. [Link]
-
Hilgenfeld, R., et al. (2012). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(5), 704-711. [Link]
-
Zhang, L., et al. (2014). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 19(7), 9756-9770. [Link]
-
McKerrow, J. H., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 64(15), 11267-11287. [Link]
-
Hilgenfeld, R., et al. (2012). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. PubMed. [Link]
-
McKerrow, J. H., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. bioRxiv. [Link]
-
Sivakumar, K., & Sadasivan, C. (2024). Assessment of cytotoxic effects of plant protease inhibitors on cancerous cell lines. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(14), 183-194. [Link]
-
Liu, H., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Viruses, 14(3), 633. [Link]
-
Sivakumar, K., & Sadasivan, C. (2024). Assessment of cytotoxic effects of plant protease inhibitors on cancerous cell lines. AWS. [Link]
-
McKerrow, J. H., et al. (2020). A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells. bioRxiv. [Link]
-
Thompson, R. C. (1973). Reaction of peptide aldehydes with serine proteases. Implications for the entropy changes associated with enzymic catalysis. Biochemistry, 12(1), 47-51. [Link]
-
Grabowska, K., et al. (2015). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. Molecules, 20(1), 1307-1325. [Link]
-
McKerrow, J. H., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. [Link]
-
Nishimura, M., et al. (1998). Serine Proteinase Inhibitor 9 Can Be Recognized by Cytotoxic T Lymphocytes of Epithelial Cancer Patients. Japanese Journal of Cancer Research, 89(11), 1151-1158. [Link]
-
Ismail, A. (2024). Peptide solvent for cell-based Assay? ResearchGate. [Link]
-
McKerrow, J. H., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry. [Link]
-
Groll, M., et al. (2019). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1531-1540. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Nishimura, M., et al. (1998). Serine proteinase inhibitor 9 can be recognized by cytotoxic T lymphocytes of epithelial cancer patients. PubMed. [Link]
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Zhang, L., et al. (2014). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. MDPI. [Link]
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Hashemi, M., et al. (2017). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Research in Pharmaceutical Sciences, 12(4), 284-293. [Link]
-
Harding, C. V., et al. (1995). Novel Dipeptide Aldehydes Are Proteasome Inhibitors and Block the MHC-l Antigen-Processing Pathway. The Journal of Immunology, 155(4), 1767-1775. [Link]
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Cambridge MedChem Consulting. Serine Protease Inhibitors. [Link]
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Application Notes and Protocols: Utilizing Boc-Asn-Phe-Pro-aldehyde for the Investigation of Protein-Protein Interactions
Introduction: The Critical Role of Protein-Protein Interactions and the Utility of Modulatory Probes
Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, from signal transduction and metabolic regulation to cellular architecture and immune responses.[1] The dynamic nature of these interactions dictates cellular function and fate. Consequently, the aberrant regulation of PPIs is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The study of these complex networks is therefore paramount for both fundamental biological understanding and the development of novel therapeutics.[2][3]
Peptide-based molecules have emerged as powerful tools to dissect and modulate PPIs.[1] Their ability to mimic endogenous binding motifs offers a high degree of specificity and potency.[4] Among these, peptide aldehydes represent a versatile class of reversible covalent inhibitors, primarily targeting proteases that play crucial roles in regulating PPIs.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Boc-Asn-Phe-Pro-aldehyde , a putative inhibitor of prolyl endopeptidase, as a tool to investigate PPIs.
Boc-Asn-Phe-Pro-aldehyde: A Chemically-Engineered Probe
Boc-Asn-Phe-Pro-aldehyde is a synthetic tripeptide aldehyde. Its structure is designed to interact with the active site of specific proteases. The key chemical features of this compound are:
-
Peptide Backbone (Asn-Phe-Pro): This sequence provides specificity for the target enzyme. The proline residue at the P1 position strongly suggests a targeting preference for post-proline cleaving enzymes.[6][7]
-
C-terminal Aldehyde Group: This functional group acts as a "warhead," reacting with a nucleophilic residue (typically a serine or cysteine) in the enzyme's active site to form a reversible covalent bond.[8] This reversible nature is advantageous for studying dynamic cellular processes.
-
N-terminal Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the N-terminus of the peptide, preventing its degradation by aminopeptidases and increasing its metabolic stability.[9] This modification enhances the compound's utility in cell-based assays.
While Boc-Asn-Phe-Pro-aldehyde is described as an inhibitor of prolyl endopeptidase (PEP), it is crucial for researchers to empirically validate its specificity and potency against their target of interest.[10]
Target Spotlight: Prolyl Endopeptidase (PEP) and its Role in Protein-Protein Interactions
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[7][11] PEP is ubiquitously expressed, with particularly high levels in the brain.[11][12] Its primary role is the maturation and degradation of neuropeptides and peptide hormones.[7][11]
Emerging evidence suggests that PEP's influence extends beyond peptide processing to the modulation of protein-protein interactions, particularly in the context of neurodegenerative diseases.[13] Notably, PEP has been shown to directly interact with α-synuclein, a protein central to the pathology of Parkinson's disease.[13] This interaction promotes the formation of soluble α-synuclein oligomers, which are key toxic species in disease progression.[13] Therefore, inhibiting PEP activity presents a compelling strategy to study and potentially mitigate the pathological aggregation of α-synuclein.
Experimental Applications and Protocols
Characterizing the Inhibitory Activity of Boc-Asn-Phe-Pro-aldehyde
Before utilizing Boc-Asn-Phe-Pro-aldehyde in complex cellular assays, it is essential to determine its inhibitory potency against the target protease, such as PEP.
Protocol: In Vitro Protease Inhibition Assay
This protocol outlines a continuous fluorometric assay to determine the IC50 value of Boc-Asn-Phe-Pro-aldehyde against purified PEP.
Materials:
-
Recombinant human prolyl endopeptidase (PEP)
-
Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Boc-Asn-Phe-Pro-aldehyde
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Boc-Asn-Phe-Pro-aldehyde in DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of the PEP substrate in Assay Buffer.
-
Prepare a working solution of PEP in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the inhibitor dilution (or vehicle control).
-
Add 25 µL of the PEP enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of the PEP substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation/Emission wavelengths appropriate for the chosen substrate) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Investigating the Impact of PEP Inhibition on Protein-Protein Interactions
Once the inhibitory activity of Boc-Asn-Phe-Pro-aldehyde is confirmed, it can be used to probe the role of PEP in mediating specific PPIs within a cellular context.
Workflow for Studying PEP-Mediated α-synuclein Interactions:
Caption: Workflow for investigating PEP's role in PPIs.
Protocol: Co-Immunoprecipitation (Co-IP) to Detect Changes in Protein Complexes
This protocol describes how to use Co-IP to determine if inhibiting PEP with Boc-Asn-Phe-Pro-aldehyde alters the interaction of a "bait" protein with its binding partners ("prey").
Materials:
-
Cell culture expressing the bait protein of interest (e.g., FLAG-tagged α-synuclein)
-
Boc-Asn-Phe-Pro-aldehyde
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[14][15][16][17]
-
Antibody specific to the bait protein (or its tag)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with Boc-Asn-Phe-Pro-aldehyde or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.[16]
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with the bait-specific antibody.
-
Add pre-washed Protein A/G magnetic beads and incubate to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins.
-
Expected Outcome: A change in the amount of co-precipitated prey protein in the inhibitor-treated sample compared to the control would suggest that PEP activity modulates this PPI.
Protocol: Pull-Down Assay for In Vitro Interaction Studies
This protocol allows for the investigation of direct PPIs in a controlled, cell-free environment.[18]
Materials:
-
Purified, tagged "bait" protein (e.g., His-tagged PEP)
-
Purified "prey" protein or cell lysate containing the prey
-
Boc-Asn-Phe-Pro-aldehyde
-
Affinity resin corresponding to the bait protein's tag (e.g., Ni-NTA agarose for His-tagged proteins)
-
Binding/Wash Buffer: A suitable buffer that maintains protein stability and interaction (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer: Contains a competing ligand for the affinity tag (e.g., imidazole for His-tags)
Procedure:
-
Immobilize Bait Protein:
-
Incubate the purified, tagged bait protein with the affinity resin.
-
Wash the resin to remove unbound bait protein.
-
-
Interaction and Inhibition:
-
Incubate the immobilized bait protein with the prey protein/lysate in the presence of Boc-Asn-Phe-Pro-aldehyde or vehicle control.
-
-
Washing:
-
Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bait-prey complexes from the resin using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting.
-
Expected Outcome: A reduction in the amount of pulled-down prey protein in the presence of the inhibitor would indicate that the inhibitor directly interferes with the bait-prey interaction.
Data Interpretation and Validation
It is crucial to include proper controls in all experiments. For Co-IP and pull-down assays, these include:
-
Isotype control antibody (for Co-IP): To ensure that the observed interaction is not due to non-specific binding to the antibody.
-
Beads alone (for pull-down): To control for non-specific binding to the affinity resin.
-
Input controls: To verify the expression levels of the bait and prey proteins in the initial lysate.
Positive results from these assays should be further validated using complementary techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the binding affinity and kinetics.
Conclusion
Boc-Asn-Phe-Pro-aldehyde represents a valuable chemical tool for investigating the role of prolyl endopeptidase in modulating protein-protein interactions. By combining its use with established biochemical techniques like Co-IP and pull-down assays, researchers can gain deeper insights into the complex regulatory networks that govern cellular function and disease. The protocols and workflows described in this application note provide a robust framework for designing and executing experiments aimed at unraveling the intricate dance of protein interactions.
References
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Shan, L., et al. (2009). Induced-fit Mechanism for Prolyl Endopeptidase. Journal of Biological Chemistry, 284(43), 29744–29753. Available at: [Link]
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Shan, L., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 102(10), 3599–3604. Available at: [Link]
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Grokipedia. Prolyl endopeptidase. Available at: [Link]
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Wikipedia. Prolyl endopeptidase. Available at: [Link]
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Sino Biological. Prolyl Endopeptidase Proteins, Antibodies, and Genes. Available at: [Link]
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Hilgenfeld, R., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 8(1), 1048-1059. Available at: [Link]
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Aapptec. Boc-Asn-ONp, N-alpha-Boc-L-asparagine p-nitrophenyl ester; CAS 4587-33-1. Available at: [Link]
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Arkin, M. R., et al. (2014). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews, 114(9), 4640-4688. Available at: [Link]
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Antibodies.com. Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). Available at: [Link]
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Tallarico, J. A., et al. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry, 19(12), 2375–2383. Available at: [Link]
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Otlewski, J., et al. (2005). The many faces of protease–protein inhibitor interaction. The EMBO Journal, 24(7), 1303–1310. Available at: [Link]
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Drag, M., et al. (2011). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Journal of Medicinal Chemistry, 54(15), 5470–5485. Available at: [Link]
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van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews, 54(1), 1684-1698. Available at: [Link]
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Kumari, S., & Ishrat, N. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega, 8(11), 10185–10198. Available at: [Link]
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Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]
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Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Available at: [Link]
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Creative Biolabs. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. Available at: [Link]
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Salmaso, V., & Moro, S. (2018). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. Frontiers in Molecular Biosciences, 5, 62. Available at: [Link]
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He, H., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 735249. Available at: [Link]
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Creative Diagnostics. Co-Immunoprecipitation (Co-IP) Protocol. Available at: [Link]
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Jain, A., et al. (2013). Single molecule pull-down for studying protein interactions. Journal of Visualized Experiments, (75), e50253. Available at: [Link]
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Otlewski, J., et al. (2011). The many faces of protease–protein inhibitor Interaction. The FEBS Journal, 278(16), 2825–2839. Available at: [Link]
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van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews, 54(1), 1684-1698. Available at: [Link]
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Milhas, S., et al. (2022). Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation. Chemical Communications, 58(23), 3747–3750. Available at: [Link]
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Vadivel, K., et al. (2012). A computational modeling and molecular dynamics study of the Michaelis complex of human protein Z-dependent protease inhibitor (ZPI) and factor Xa (FXa). Journal of Molecular Modeling, 18(9), 4167–4177. Available at: [Link]
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Smok, T., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR Protocols, 3(1), 101188. Available at: [Link]
-
Polgár, L., & Szeltner, Z. (2000). Benzyloxycarbonylprolylprolinal, a transition-state analogue for prolyl oligopeptidase, forms a tetrahedral adduct with catalytic serine, not a reactive cysteine. Biochemical Journal, 349(Pt 2), 551–554. Available at: [Link]
-
Aapptec. Boc-Asn(Trt)-OH [132388-68-2]. Available at: [Link]
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Shanghai Hongtai Biotechnology. Boc-Asn-Phe-Pro-aldehyde. Available at: [Link]taibio.com/product_10153.html)
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Application Notes and Protocols: A Guide to Experimental Design for Testing Protease Inhibitor Selectivity
Introduction: The Criticality of Selectivity in Protease Inhibitor Drug Discovery
Proteases are a vast and diverse class of enzymes that play pivotal roles in virtually every physiological process, from digestion and blood clotting to apoptosis and immune responses.[1][2] Their dysregulation is a hallmark of numerous pathologies, including cancer, cardiovascular diseases, and viral infections, making them prime targets for therapeutic intervention.[1][3][4] Protease inhibitors have emerged as a successful class of drugs, yet their clinical efficacy is intrinsically linked to their selectivity.[3][4][5] An inhibitor that potently blocks the target protease but also cross-reacts with other proteases can lead to off-target effects and significant toxicity.[3][5] Therefore, rigorous and systematic evaluation of inhibitor selectivity is a cornerstone of modern drug development, ensuring the creation of safe and effective medicines.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust experimental workflows to assess the selectivity of protease inhibitors. We will delve into the theoretical underpinnings of inhibitor kinetics, provide step-by-step protocols for key biochemical and cell-based assays, and offer insights into data interpretation and the construction of a self-validating experimental cascade.
Section 1: Foundational Concepts in Inhibitor Characterization
A thorough understanding of inhibitor kinetics is paramount for accurately interpreting selectivity data. The two most common metrics used to quantify inhibitor potency are the IC50 and the Ki .
-
IC50 (Half Maximal Inhibitory Concentration): This is an operational parameter that represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6][7] It is a functional measure of inhibitor strength but is dependent on factors such as enzyme and substrate concentrations.[6][7]
-
Ki (Inhibition Constant): The Ki is a more fundamental and intrinsic measure of the binding affinity between an inhibitor and an enzyme.[6][7][8] It represents the dissociation constant of the enzyme-inhibitor complex and is independent of enzyme concentration.[6][7][9] A lower Ki value signifies a tighter binding affinity.
While IC50 values are useful for initial screening and ranking of compounds, determining the Ki provides a more accurate and comparable measure of potency across different experiments and laboratories. The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.[7]
Section 2: A Hierarchical Approach to Selectivity Profiling
A robust assessment of protease inhibitor selectivity involves a multi-tiered experimental approach, progressing from broad, high-throughput screens to more focused, in-depth analyses. This hierarchical strategy allows for the efficient identification of promising candidates while systematically eliminating non-selective compounds.
Caption: Hierarchical workflow for protease inhibitor selectivity profiling.
Primary Screening: Casting a Wide Net
The initial step in a selectivity profiling campaign is often a high-throughput screen (HTS) where a library of compounds is tested at a single, relatively high concentration against the primary target protease. The goal is to identify "hits"—compounds that exhibit a predetermined level of inhibition.
Key Considerations:
-
Assay Format: Fluorescence-based assays utilizing fluorogenic peptide substrates are commonly employed due to their sensitivity and amenability to automation.[1][2] These assays measure the increase in fluorescence as the substrate is cleaved by the protease.[2]
-
Inhibitor Concentration: A concentration of 1-10 µM is typically used to identify compounds with at least moderate potency.
-
Controls: Proper controls are essential for data quality. These include:
-
No-enzyme control: To measure background fluorescence.
-
No-inhibitor (vehicle) control: Represents 100% enzyme activity.
-
Positive control inhibitor: A known inhibitor of the target protease to validate assay performance.
-
Dose-Response Analysis: Quantifying On-Target Potency
Hits from the primary screen are then subjected to dose-response analysis to determine their IC50 values against the target protease. This involves testing the inhibitor over a range of concentrations to generate a sigmoidal curve from which the IC50 can be calculated.
Protocol: Biochemical IC50 Determination using a Fluorogenic Substrate
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a concentrated stock of the target protease in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic peptide substrate specific for the target protease.
-
-
Assay Plate Setup:
-
In a 96- or 384-well black microplate, add the assay buffer.
-
Perform a serial dilution of the inhibitor stock solution across the plate to create a range of concentrations. Include a vehicle-only control (no inhibitor).
-
Add the protease to all wells except the no-enzyme control wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Panel Screening: Assessing Off-Target Activity
Once the on-target potency has been established, the next critical step is to evaluate the inhibitor's activity against a panel of other proteases. The composition of this panel is crucial and should be tailored to the specific research question.
Designing a Selectivity Panel:
-
Closely Related Proteases: Include proteases from the same family (e.g., other serine proteases if the target is a serine protease) as these are the most likely to be inhibited due to structural similarities in their active sites.[1][10]
-
Proteases in the Same Biological Pathway: Inhibition of upstream or downstream proteases in the same signaling cascade can lead to unintended biological consequences.
-
Known "Anti-Targets": Include proteases that are known to cause toxicity when inhibited.
The screening against the selectivity panel is typically performed at a single high concentration of the inhibitor first. For any proteases that show significant inhibition, a full dose-response curve should be generated to determine the IC50 value.
Data Presentation: Selectivity Profile of Inhibitor X
| Protease Target | IC50 (nM) | Selectivity (Fold vs. Target Protease A) |
| Target Protease A | 10 | 1 |
| Protease B (Family Member) | 150 | 15 |
| Protease C (Family Member) | >10,000 | >1000 |
| Protease D (Different Family) | >10,000 | >1000 |
| Protease E (Anti-Target) | 5,000 | 500 |
A selectivity of at least 100-fold over closely related proteases is often considered a desirable starting point for a promising drug candidate.
Mechanism of Inhibition and Ki Determination: A Deeper Dive
For lead compounds that demonstrate good potency and selectivity, it is essential to determine their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and their Ki value. This is achieved by performing enzyme kinetic studies where the initial reaction velocity is measured at various concentrations of both the substrate and the inhibitor.
Caption: Mechanisms of enzyme inhibition.
By analyzing the data using graphical methods (e.g., Lineweaver-Burk plots) or non-linear regression analysis of the Michaelis-Menten equation, the mode of inhibition and the Ki can be determined.
Section 3: Cell-Based Assays: Bridging the Gap to In Vivo Relevance
While biochemical assays are indispensable for determining the intrinsic properties of an inhibitor, they do not fully recapitulate the complex environment of a living cell.[11][12] Cell-based assays are therefore a critical next step to assess an inhibitor's performance in a more physiologically relevant context.[11][13]
Key Objectives of Cell-Based Selectivity Assays:
-
Confirm On-Target Engagement: Demonstrate that the inhibitor can access and inhibit the target protease within the cell.
-
Evaluate Off-Target Effects: Assess the inhibitor's impact on cellular pathways that are known to be regulated by off-target proteases.
-
Assess Cytotoxicity: Determine the concentration at which the inhibitor becomes toxic to cells.
Protocol: Western Blot Analysis of a Protease Substrate
This protocol provides an example of how to assess the activity of a specific intracellular protease (e.g., a caspase involved in apoptosis) by monitoring the cleavage of a known substrate.
-
Cell Culture and Treatment:
-
Culture an appropriate cell line that expresses the target protease.
-
Treat the cells with a range of concentrations of the protease inhibitor for a specified duration.
-
Include a positive control (e.g., a known inducer of the protease's activity) and a vehicle control.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the cleaved form of the protease's substrate.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
A decrease in the band corresponding to the cleaved substrate with increasing inhibitor concentration indicates successful target engagement.
-
Other valuable cell-based assays include:
-
Reporter Gene Assays: These assays utilize a reporter protein (e.g., luciferase or GFP) whose expression is dependent on the activity of the target protease.[11]
-
High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive picture of the inhibitor's effects.[16]
-
Thermal Shift Assays (Cellular CETSA): This method can directly measure the binding of an inhibitor to its target protein in intact cells.
Section 4: Self-Validating Systems and Data Interpretation
A well-designed experimental plan for assessing protease inhibitor selectivity should function as a self-validating system. Each stage of the process should build upon the previous one, with consistent results across different assay formats providing a high degree of confidence in the data.
Key Principles of a Self-Validating System:
-
Orthogonal Assays: Employing different assay technologies that measure the same biological endpoint (e.g., a fluorescence-based biochemical assay and a Western blot-based cellular assay) can help to rule out artifacts specific to a particular method.
-
Structure-Activity Relationship (SAR): A consistent SAR, where chemical modifications to the inhibitor lead to predictable changes in potency and selectivity, provides strong evidence for a specific mode of action.
-
Correlation of Biochemical and Cellular Data: A good correlation between the biochemical potency (Ki) and the cellular efficacy (EC50) of an inhibitor suggests that the compound is effectively engaging its target in the cellular context.
Interpreting Selectivity Data:
It is important to remember that "selectivity" is a relative term. No inhibitor is completely specific. The goal is to identify compounds with a therapeutic window, where the concentration required to achieve the desired therapeutic effect is significantly lower than the concentration that causes off-target effects.
Conclusion: A Roadmap to Selective Protease Inhibitors
The development of selective protease inhibitors is a complex but achievable goal. By employing a systematic and hierarchical experimental approach, grounded in a solid understanding of enzyme kinetics and cellular biology, researchers can effectively navigate the challenges of drug discovery. The protocols and principles outlined in this guide provide a robust framework for identifying and characterizing protease inhibitors with the desired selectivity profile, ultimately paving the way for the development of safer and more effective therapies.
References
-
BPS Bioscience. Protease Screening and Profiling Services. Retrieved from [Link]
-
van der Schaar, H. M., et al. (2013). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. Antiviral Research, 99(2), 105-112. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
MDPI. (2023). Targeting SARS-CoV-2 Main Protease: A Bacteria-Based Colorimetric Assay for Screening Natural Antiviral Inhibitors. International Journal of Molecular Sciences, 24(1), 835. Retrieved from [Link]
-
G-Biosciences. Protease & Protease Inhibitor Systems. Retrieved from [Link]
-
Reaction Biology. Protease Assay Services. Retrieved from [Link]
-
BPS Bioscience. Protease Screening and Profiling Services. Retrieved from [Link]
-
NIH. (2018). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules, 23(11), 2942. Retrieved from [Link]
-
NIH. (2021). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. International Journal of Molecular Sciences, 22(11), 5971. Retrieved from [Link]
-
NIH. (2011). Caspase Protocols in Mice. Methods in Molecular Biology, 748, 125-142. Retrieved from [Link]
-
NIH. (2012). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Journal of Proteome Research, 11(11), 5420-5427. Retrieved from [Link]
-
NIH. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. International Journal of Molecular Sciences, 22(11), 6039. Retrieved from [Link]
-
Biocompare. (2015, November 10). Protease Inhibitors: Ways to Choose Them and Use Them. Retrieved from [Link]
-
Massive Bio. (2026, January 19). Protease Inhibitor. Retrieved from [Link]
-
ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Retrieved from [Link]
-
ACS Publications. (2021). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Journal of Chemical Information and Modeling, 61(6), 2937-2947. Retrieved from [Link]
-
NIH. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 4(8), 459-465. Retrieved from [Link]
-
DIFF Biotech. (2024, September 27). Common misconceptions in protease inhibitor screening. Retrieved from [Link]
-
PubMed. (2021, June 4). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Retrieved from [Link]
-
NIH. (2013, January 5). New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. FEBS Journal, 280(1), 1-18. Retrieved from [Link]
-
NIH. (2017, April 20). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1575, 233-247. Retrieved from [Link]
-
PubMed. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Biochimica et Biophysica Acta, 1794(10), 1435-1437. Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 24(1), 835. Retrieved from [Link]
-
Semantic Scholar. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Retrieved from [Link]
-
ScienceDirect. (2024). Caspases activity assay procedures. Retrieved from [Link]
-
ACS Publications. (2026, January 29). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
Precision Profiling of Peptide Aldehydes: From Target Engagement to Functional Efficacy in Cell-Based Models
Abstract
Peptide aldehydes (e.g., MG132, Leupeptin, ALLN) represent a foundational class of reversible covalent inhibitors used extensively to probe the ubiquitin-proteasome system (UPS) and calpain signaling. However, their utility is often compromised by poor metabolic stability, off-target promiscuity (inhibiting cathepsins and calpains), and aldehyde oxidation. This guide provides a rigorous, field-proven framework for evaluating peptide aldehyde efficacy, distinguishing true target engagement from artifactual toxicity.
Introduction: The Chemistry of Inhibition
Peptide aldehydes function as transition-state analogs. The electrophilic aldehyde pharmacophore forms a reversible hemiacetal adduct with the nucleophilic hydroxyl group of the N-terminal threonine (in proteasomes) or the cysteine thiol (in calpains/cathepsins).
While effective, this mechanism presents specific challenges for cell-based assays:
-
Reversibility: Unlike epoxyketones (e.g., Epoxomicin), peptide aldehydes dissociate from the target upon dilution or wash-out. Assays must be performed under equilibrium conditions or immediately following lysis without extensive washing.
-
Instability: The aldehyde group is prone to oxidation (forming inactive carboxylic acids) and hydration in aqueous media.
-
Promiscuity: At high concentrations (>10 µM), "proteasome-specific" aldehydes like MG132 will potently inhibit calpains and cathepsins, confounding data interpretation.
Critical Pre-Assay Considerations
Compound Handling & Storage[1][2][3]
-
Solvent: Dissolve peptide aldehydes in anhydrous DMSO to create 10–20 mM stocks.
-
Storage: Aliquot immediately into single-use vials stored at -80°C. Never store working dilutions.
-
Oxidation Prevention: Overlay stock solutions with inert gas (Argon/Nitrogen) if possible. Discard stocks older than 3 months if not stored under inert gas.
The "No-Inhibitor" Lysis Rule
For enzymatic activity assays (Section 3), standard lysis buffers (e.g., RIPA) containing commercial protease inhibitor cocktails must be avoided . These cocktails often contain peptide aldehydes (Leupeptin) or serine protease inhibitors (PMSF) that will mask the effect of your test compound.
Recommended Lysis Buffer for 26S Proteasome Activity:
-
50 mM Tris-HCl (pH 7.5)
-
1 mM DTT (freshly added)
-
5 mM MgCl2[1]
-
2 mM ATP (Critical for maintaining 26S complex stability)
-
0.5% NP-40 (or 0.25% Triton X-100)
-
Note: Do not add EDTA, as it chelates Mg2+ required for 26S assembly.
Protocol A: Fluorogenic Target Engagement Assay (26S Proteasome)
This assay measures the chymotrypsin-like activity of the proteasome using the fluorogenic substrate Suc-LLVY-AMC .[2][3]
Experimental Workflow Diagram
Caption: Workflow for fluorogenic proteasome activity profiling. Note the requirement for ATP in lysis buffer to preserve 26S structure.
Step-by-Step Protocol
-
Cell Treatment:
-
Seed cells (e.g., HEK293, HeLa) to 70-80% confluency.
-
Treat with test peptide aldehyde (e.g., MG132) at dose-response concentrations (e.g., 10 nM – 10 µM) for 1 to 4 hours .
-
Control: Include a specific irreversible inhibitor (e.g., Epoxomicin 100 nM) to define "0% activity" background.
-
-
Lysate Preparation:
-
Wash cells 2x with ice-cold PBS.
-
Lyse using the Recommended Lysis Buffer (see Section 2.2). Incubate on ice for 20 min.
-
Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantify protein: Use BCA assay (compatible with detergents) to normalize input.
-
-
Reaction Setup (96-well Black Plate):
-
Blank: 50 µL Lysis Buffer + 50 µL Substrate.
-
Sample: 50 µL Lysate (10–20 µg protein) + 50 µL Substrate Master Mix.
-
-
Substrate Master Mix:
-
Dilute Suc-LLVY-AMC stock (usually 10 mM in DMSO) to 100 µM in Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Final reaction concentration = 50 µM.
-
-
Kinetic Read:
-
Pre-warm plate reader to 37°C.
-
Measure fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 60 minutes.
-
Data Analysis
Calculate the slope (RFU/min) of the linear portion of the curve. Normalize to protein concentration.
Protocol B: Functional Efficacy Readout (Western Blot)
While enzymatic assays show in vitro inhibition, Western blotting confirms cellular efficacy by detecting the accumulation of ubiquitinated substrates.
Key Markers
| Marker | Molecular Weight | Expected Change | Mechanism |
| Poly-Ubiquitin | High MW Smear (>70 kDa) | Increase | Blockage of degradation leads to accumulation of poly-Ub conjugates. |
| p53 | 53 kDa | Increase | p53 has a short half-life; proteasome inhibition stabilizes it rapidly. |
| p21 | 21 kDa | Increase | Downstream target of p53; accumulates upon proteasome blockade. |
| IκBα | 35-40 kDa | Stabilization | Prevents NF-κB activation (requires stimulation with TNFα to visualize protection). |
Protocol Nuances
-
Lysis for Western: Unlike the activity assay, DO use strong lysis buffers (RIPA) with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide, NEM) to preserve the ubiquitin chains during lysis.
-
The "Smear": Run gels longer to resolve high molecular weight ubiquitin conjugates. Transfer to PVDF (better retention of small proteins like p21 and ubiquitin than Nitrocellulose).
Mechanism of Action & Pathway Visualization
Understanding the downstream consequences of peptide aldehyde binding is crucial for interpreting toxicity data.
Caption: Mechanistic pathway from covalent binding to cellular apoptosis. Note that prolonged accumulation triggers the Unfolded Protein Response (UPR).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition in Lysate | Reversibility of inhibitor | Do not wash cells extensively after treatment. Add inhibitor to lysis buffer to maintain equilibrium if necessary. |
| High Background Fluorescence | Autofluorescence or cleavage by other proteases | Use specific controls (Epoxomicin) to subtract non-proteasomal background. |
| Cell Death too rapid | Off-target toxicity | Titrate dose. Distinguish between proteasome-mediated apoptosis (slow, >12h) and necrosis/off-target effects (rapid). |
| Inconsistent IC50 | Aldehyde oxidation | Use fresh stocks. Verify compound integrity by LC-MS. |
References
-
Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology. Link
-
Sigma-Aldrich. 20S Proteasome Activity Assay Kit Protocol. Merck KGaA. Link
-
Tocris Bioscience. MG 132 Product Review and Biological Activity. Bio-Techne. Link
-
UBPBio. Suc-LLVY-AMC Fluorogenic Substrate Protocol. UBPBio Application Notes. Link
-
Meso Scale Discovery. Ubiquitinated/Total p53 Assay and Western Blot Correlation. MSD Technical Notes. Link
Sources
Application Note: Handling, Storage, and Experimental Protocols for Boc-Asn-Phe-Pro-aldehyde
Executive Summary & Scientific Context
Boc-Asn-Phe-Pro-aldehyde (also known as Boc-Asn-Phe-Pro-H) is a synthetic tripeptide aldehyde acting as a transition-state analog inhibitor . It is primarily designed to target serine and cysteine proteases with specificity for proline at the P1 position, such as Prolyl Oligopeptidase (POP) and related enzymes (e.g., Trypanosoma cruzi Tc80 prolyl oligopeptidase).
Mechanism of Action
Unlike standard competitive inhibitors, peptide aldehydes function as reversible covalent inhibitors . The electrophilic aldehyde carbon at the C-terminus undergoes nucleophilic attack by the active site residue (Serine-OH or Cysteine-SH) of the protease. This forms a hemiacetal (or hemithioacetal) adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Critical Handling Note: The aldehyde "warhead" is chemically reactive and prone to two primary degradation pathways:
-
Oxidation: Conversion to the corresponding carboxylic acid (Boc-Asn-Phe-Pro-OH), which is biologically inactive as a transition-state analog.
-
Hydration: Formation of a gem-diol (hydrate) in aqueous solution, which reduces effective inhibitor concentration until equilibrium is re-established.
-
Epimerization: The chiral center at the P1 Proline is susceptible to racemization, particularly under basic conditions.
Storage and Handling Protocols
To maintain the integrity of the aldehyde pharmacophore, strict adherence to the following environmental controls is required.
A. Solid State Storage (Lyophilized Powder)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Minimum) | Slows kinetic degradation rates (oxidation/racemization). -80°C is preferred for storage >6 months.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces atmospheric oxygen to prevent oxidation of the aldehyde to carboxylic acid. |
| Humidity | Desiccated (<10% RH) | Prevents hydrate formation and hydrolysis of the Boc protecting group. |
| Light | Dark | Minimizes potential photo-oxidation pathways. |
| Container | Amber Glass/Polypropylene | Amber glass is preferred to block UV; ensure caps are Parafilm-sealed. |
B. Solubilization and Stock Solution Management[2]
Solvent Choice:
-
Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Avoid: Alcohols (MeOH, EtOH) for long-term storage, as aldehydes can form hemiacetals with the solvent. Avoid water/buffers for stock solutions.
Protocol: Preparation of 10 mM Stock Solution
-
Equilibration: Allow the lyophilized vial to warm to room temperature (approx. 20-30 mins) inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Weigh the peptide rapidly in a low-humidity environment.
-
Dissolution: Add high-grade anhydrous DMSO to achieve 10 mM concentration. Vortex gently until fully dissolved.
-
Note: If the peptide is stubborn, mild sonication (30 sec) is permissible.
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 10-50 µL) in low-binding tubes.
-
Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.
Stability Rule:
-
Freeze-Thaw Cycles: Maximum of 1 cycle . Repeated thawing promotes hydration and oxidation.
-
Shelf Life (Solution): 1 month at -20°C; 6 months at -80°C.
-
Shelf Life (Solid): 1-2 years at -20°C if desiccated.
Experimental Application: Protease Inhibition Assay
This protocol describes the determination of IC₅₀ values for Boc-Asn-Phe-Pro-aldehyde against a target protease (e.g., Prolyl Oligopeptidase).
Materials
-
Enzyme: Recombinant Prolyl Oligopeptidase (POP) or target lysate.
-
Substrate: Fluorogenic substrate, e.g., Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Inhibitor: Boc-Asn-Phe-Pro-aldehyde (prepared in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (protects enzyme), 0.1 mg/mL BSA (prevents surface adsorption).
Workflow Diagram (DOT)
Figure 1: Experimental workflow for determining inhibitory potency. The pre-incubation step is critical for peptide aldehydes to establish the covalent hemiacetal adduct.
Detailed Step-by-Step Protocol
-
Preparation of Working Solutions:
-
Dilute the 10 mM Inhibitor Stock serially (e.g., 1:3 dilutions) in Assay Buffer. Keep DMSO concentration constant across all wells (e.g., <2% final).
-
Prepare Enzyme solution at 2x final concentration.
-
Prepare Substrate solution (Z-Gly-Pro-AMC) at 2x Km (approx. 20-50 µM depending on enzyme).
-
-
Pre-Incubation (The "Lag" Phase):
-
In a black 96-well plate, add 50 µL of Enzyme solution .
-
Add 25 µL of Inhibitor dilution (or vehicle control).
-
Incubate for 20-30 minutes at 37°C.
-
Scientific Rationale: Peptide aldehydes are "slow-binding" inhibitors. The formation of the covalent bond is time-dependent. Skipping this step will result in an underestimation of potency (higher apparent IC₅₀).
-
-
Reaction Initiation:
-
Add 25 µL of Substrate solution to all wells.
-
Final Volume: 100 µL.
-
-
Data Acquisition:
-
Immediately place in a fluorescence plate reader.
-
Mode: Kinetic (read every 60 seconds for 30-60 minutes).
-
Excitation: 360-380 nm; Emission: 440-460 nm (for AMC).
-
-
Analysis:
-
Calculate the slope (V₀, RFU/min) of the linear portion of the curve.
-
Plot V₀ vs. log[Inhibitor].
-
Fit to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC₅₀.
-
Mechanism of Action Visualization
The following diagram illustrates the molecular interaction between the Boc-Asn-Phe-Pro-aldehyde and a Serine Protease active site.
Figure 2: Mechanistic pathway of inhibition. The aldehyde group forms a reversible covalent bond with the catalytic serine, preventing substrate hydrolysis.
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Loss of Potency | Oxidation of aldehyde to acid. | Check storage conditions. Verify mass spec for M+16 peak (oxidation). Prepare fresh stock from powder. |
| Non-Linear Kinetics | Insufficient pre-incubation. | Increase pre-incubation time to 60 mins to ensure equilibrium binding. |
| Precipitation | High concentration in aqueous buffer. | Ensure DMSO/DMF is used for the initial stock. Do not exceed solubility limits in buffer (typically <100 µM). |
| Variable IC₅₀ | Hydrate formation in stock. | Ensure stock is in anhydrous DMSO. Avoid repeated freeze-thaws.[2][3][4] |
References
-
Chem-Impex International. "Boc-Asn-Phe-Pro-aldehyde Product Data." Chem-Impex Catalog. Accessed October 24, 2023. Link
-
Sigma-Aldrich (Merck). "Handling and Storage of Synthetic Peptides." Technical Bulletin. Accessed October 24, 2023. Link
-
Bachem. "Peptide Aldehydes: Inhibitors of Proteases." Bachem Technical Notes. Accessed October 24, 2023. Link
-
Bastos, I. M., et al. "The P1' specificity of the major cysteine proteinase (cruzipain) from Trypanosoma cruzi." Molecular and Biochemical Parasitology 110.2 (2000): 301-312. (Contextual reference for Pro-aldehyde inhibitors in T. cruzi). Link
-
Leung, D., et al. "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry 43.3 (2000): 305-341. Link
Sources
Mastering Bioconjugation: A Detailed Guide to Techniques with Peptide Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Peptide Aldehyde Handle
In the landscape of bioconjugation, the ability to create stable, well-defined linkages between molecules is paramount. Among the various functional groups utilized for this purpose, the aldehyde has emerged as a uniquely versatile and powerful handle, particularly when incorporated into peptides. This guide provides an in-depth exploration of the techniques for bioconjugation with peptide aldehydes, offering not just protocols, but the scientific rationale behind them. Understanding these methods is crucial for advancements in drug delivery, diagnostics, and the development of novel biomaterials.[1][2]
Peptide aldehydes offer a "bioorthogonal" reactive partner, meaning they can react selectively with specific nucleophiles even in the complex environment of biological systems.[3] This selectivity is key to the precise construction of complex biomolecules. This document will delve into the primary methods of generating peptide aldehydes and the subsequent ligation chemistries used to form stable conjugates.
Part 1: Generating the Aldehyde Handle: Site-Specific Introduction
The utility of peptide aldehyde bioconjugation hinges on the ability to introduce the aldehyde group at a specific, predetermined site within the peptide sequence. This site-specificity ensures the homogeneity of the final conjugate, a critical factor for therapeutic applications. Two principal methods have proven to be robust and widely adopted:
Periodate Oxidation of N-Terminal Serine/Threonine Residues
A classic and efficient method for generating a peptide aldehyde involves the mild oxidation of a peptide with an N-terminal serine or threonine residue.[4][5] The 1,2-amino alcohol functionality present in these amino acids is susceptible to oxidative cleavage by sodium periodate (NaIO₄), resulting in the formation of a glyoxylaldehyde at the N-terminus.[5]
Causality of Experimental Choices:
-
N-Terminal Position: The requirement for the serine or threonine to be at the N-terminus is crucial for the specificity of the reaction. The free amine of the N-terminal amino acid participates in the reaction mechanism, making it highly selective for this position.
-
Mild Oxidation: Sodium periodate is a gentle oxidizing agent, which minimizes off-target oxidation of other sensitive amino acid residues within the peptide, such as methionine or cysteine, although care must be taken.[1]
-
pH Control: The reaction is typically performed at a neutral or slightly acidic pH to ensure the stability of the peptide and the efficiency of the oxidation.
Experimental Workflow: Periodate Oxidation
Caption: Workflow for generating a peptide aldehyde via periodate oxidation.
Enzymatic Conversion using Formylglycine-Generating Enzyme (FGE)
A more sophisticated and highly specific method for introducing an aldehyde functionality is through the use of the formylglycine-generating enzyme (FGE).[2][6] This enzyme recognizes a short consensus peptide sequence (typically LCTPSR) and oxidizes the cysteine residue within this "aldehyde tag" to a formylglycine (fGly) residue, which contains an aldehyde group.[1][2][6]
Causality of Experimental Choices:
-
Genetic Encoding: The aldehyde tag is genetically encoded into the protein or peptide of interest, allowing for precise placement of the aldehyde at virtually any position (N-terminus, C-terminus, or internal loops).[6]
-
Enzymatic Specificity: FGE is highly specific for its consensus sequence, ensuring that only the target cysteine is modified, leading to a homogenous product.[2][6]
-
In Vivo or In Vitro: The conversion can be achieved in vivo by co-expressing the target protein and FGE in a suitable host (e.g., E. coli or mammalian cells), or in vitro by treating the purified protein with FGE.[6]
Experimental Workflow: FGE-mediated Aldehyde Tagging
Caption: Workflow for generating an aldehyde-tagged protein using FGE.
Part 2: Ligation Chemistries: Forging the Conjugate Bond
Once the peptide aldehyde is generated, the next step is to react it with a molecule of interest that has been functionalized with a compatible nucleophile. The choice of ligation chemistry is critical and depends on the desired stability of the final conjugate and the reaction conditions required.
Hydrazone and Oxime Ligation: The Workhorses of Carbonyl Chemistry
The reaction of an aldehyde with a hydrazine or an alkoxyamine to form a hydrazone or an oxime, respectively, is one of the most widely used methods for bioconjugation.[3][7] These reactions are highly chemoselective and proceed under mild, aqueous conditions.[3][7]
Mechanism and Causality:
The reaction proceeds through a nucleophilic addition of the hydrazine or alkoxyamine to the aldehyde, forming a tetrahedral intermediate. This is followed by dehydration to yield the C=N double bond of the hydrazone or oxime. The reaction is generally fastest at a slightly acidic pH (around 4.5-5.5) which facilitates the dehydration step.[3] However, for many biological applications, the reaction needs to proceed at a neutral pH. To address the slower reaction rates at neutral pH, catalysts such as aniline and its derivatives can be employed.[8][9] Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the aldehyde, which is then readily attacked by the hydrazine or alkoxyamine.[3]
Stability Considerations:
A key feature of hydrazone and oxime linkages is their tunable stability.[3] Oxime bonds are generally more stable to hydrolysis than hydrazone bonds under physiological conditions.[3] The stability of hydrazone linkages can be influenced by the substituents on the hydrazine, and their pH-dependent hydrolysis can be exploited for controlled drug release in acidic endosomal or lysosomal compartments.[3] For applications requiring high stability, the hydrazone or oxime bond can be reduced to a more stable hydrazine or hydroxylamine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3]
| Linkage Type | Relative Stability | pH Sensitivity | Catalysis |
| Hydrazone | Moderate | Hydrolyzes at acidic pH | Aniline derivatives |
| Oxime | High | More stable than hydrazones | Aniline derivatives |
| Reduced Hydrazone/Oxime | Very High | Stable across a wide pH range | N/A (post-ligation) |
Reaction Mechanism: Aniline-Catalyzed Oxime Formation
Caption: Simplified mechanism of HIPS ligation.
Part 3: Detailed Experimental Protocols
These protocols are intended as a starting point and may require optimization based on the specific peptide and conjugation partner.
Protocol 1: Generation of Peptide Aldehyde by Periodate Oxidation of N-Terminal Serine
Materials:
-
Peptide with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Glycerol or ethylene glycol
-
Desalting column (e.g., PD-10) or reversed-phase HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the peptide in PBS to a final concentration of 1-5 mg/mL.
-
Periodate Addition: Prepare a fresh stock solution of NaIO₄ in water. Add the NaIO₄ stock solution to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Incubate the reaction mixture on ice or at 4°C for 30 minutes in the dark to prevent photodegradation.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of glycerol or ethylene glycol and incubate for an additional 10 minutes on ice.
-
Purification: Immediately purify the aldehyde-functionalized peptide using a desalting column to remove excess reagents or by RP-HPLC for higher purity.
-
Characterization: Confirm the formation of the aldehyde by mass spectrometry (expect a mass decrease corresponding to the loss of the serine side chain and the addition of an oxygen atom).
Protocol 2: Hydrazone Ligation of a Peptide Aldehyde
Materials:
-
Purified peptide aldehyde
-
Hydrazide-functionalized molecule (e.g., biotin-hydrazide, fluorescent dye-hydrazide)
-
Aniline (optional, as a catalyst)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, or 100 mM sodium acetate, pH 5.5)
-
RP-HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation: Dissolve the peptide aldehyde in the chosen reaction buffer to a concentration of 1-10 mM. Dissolve the hydrazide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer to a final concentration of 1.1-2 molar equivalents relative to the peptide. If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
Ligation Reaction: Add the hydrazide solution to the peptide aldehyde solution. If using a catalyst, add aniline to a final concentration of 10-100 mM. [8]3. Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the resulting hydrazone conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 3: Oxime Ligation of a Peptide Aldehyde
Materials:
-
Purified peptide aldehyde
-
Alkoxyamine-functionalized molecule (e.g., aminooxy-biotin, fluorescent dye with an aminooxy group)
-
Aniline (optional, as a catalyst)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
RP-HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation: Dissolve the peptide aldehyde in the reaction buffer to a concentration of 1-10 mM. Dissolve the alkoxyamine-functionalized molecule in a compatible solvent and then dilute it into the reaction buffer to a final concentration of 1.1-2 molar equivalents relative to the peptide. If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
Ligation Reaction: Add the alkoxyamine solution to the peptide aldehyde solution. If using a catalyst, add aniline to a final concentration of 10-100 mM. [8]3. Incubation: Incubate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the oxime conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Part 4: Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low conjugation yield | Incomplete aldehyde formation | Optimize periodate oxidation conditions (concentration, time). Confirm aldehyde formation by mass spectrometry before proceeding. |
| Slow reaction kinetics | Increase the concentration of reactants. Add a catalyst like aniline. Adjust the pH to be more optimal for the specific ligation (if the biomolecule is stable). | |
| Hydrolysis of the linkage | For hydrazones, consider switching to a more stable oxime linkage or reducing the C=N bond post-conjugation. | |
| Multiple products observed | Off-target reactions | Ensure complete quenching of periodate. Purify the peptide aldehyde thoroughly before ligation. |
| Instability of the conjugate | Analyze the stability of the conjugate under the purification and storage conditions. | |
| Difficulty in purification | Similar retention times of starting materials and product | Optimize the HPLC gradient to improve separation. Consider alternative purification methods like size-exclusion chromatography if there is a significant size difference. |
Conclusion: A Powerful Tool for Modern Biotechnology
Bioconjugation with peptide aldehydes is a robust and versatile strategy for creating well-defined and functional biomolecules. By understanding the principles behind aldehyde generation and the nuances of different ligation chemistries, researchers can confidently design and execute experiments to advance their work in drug development, diagnostics, and materials science. The detailed protocols and insights provided in this guide serve as a foundation for harnessing the full potential of this powerful technology.
References
-
Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. Bioconjugate chemistry, 3(2), 138-146. [Link]
-
Agarwal, P., Kudirka, R., & Bertozzi, C. R. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate chemistry, 24(6), 846-851. [Link]
-
Hudak, J. E., Barfield, R. M., de Hart, G. W., Grob, P., Nogales, E., Bertozzi, C. R., & Rabuka, D. (2012). Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes. Bioconjugate chemistry, 23(10), 2086-2099. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate chemistry, 26(2), 176-192. [Link]
-
Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Introducing genetically encoded aldehydes into proteins. Nature chemical biology, 3(6), 321-322. [Link]
-
Zou, Y., Yin, J., & Li, X. (2018). Recent advances in chemical protein synthesis. Current opinion in chemical biology, 46, 1-9. [Link]
-
Kalia, J., & Raines, R. T. (2011). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Accounts of chemical research, 44(8), 657-669. [Link]
-
Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2011). A “tag-and-modify” approach to site-selective protein modification. Accounts of chemical research, 44(9), 730-741. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Carrico, I. S., & Bertozzi, C. R. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(9), 3134-3139. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
Wikipedia. (n.d.). Aldehyde tag. [Link]
-
Distefano, M. D., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(38), 14062-14065. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing metabolic instability of aldehyde-based inhibitors
Technical Support Center: Aldehyde-Based Inhibitor Optimization
Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Addressing Metabolic Instability of Aldehyde-Based Inhibitors
Introduction
Welcome to the Technical Support Center. You are likely here because your aldehyde-based inhibitor—designed for high potency via covalent Schiff base formation—is failing in pharmacokinetic (PK) studies.
Aldehydes are powerful "warheads" for reversible covalent inhibition, but they are metabolically fragile. They are not only substrates for Cytochrome P450s (CYPs) but are also aggressively targeted by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) . Furthermore, their electrophilicity makes them prone to hydration and non-specific protein binding.
This guide provides a diagnostic workflow to identify the specific metabolic culprit and offers structural engineering solutions to stabilize your lead compounds without sacrificing potency.
Module 1: Diagnostic Troubleshooting (The "Why is it failing?" Phase)
User Query: "My compound is stable in human liver microsomes (HLM) but has high clearance in vivo or in hepatocytes. What is happening?"
Diagnosis: You are likely facing the "AO Blind Spot." Standard microsomal assays (HLM) contain CYPs but lack the cytosolic fraction where Aldehyde Oxidase (AO) resides. If your compound is cleared by AO, HLM data will give you a false sense of security.
Experimental Protocol: The Cytosolic Fraction Assay
To confirm AO liability, you must test stability in the presence of cytosol, not just microsomes.
-
Preparation: Thaw frozen Human Liver Cytosol (HLC) on ice.
-
Control Group: Incubate a known AO substrate (e.g., Zaleplon or Phthalazine ) to verify enzyme activity.
-
Inhibitor Group: Incubate your aldehyde compound (1 µM) in HLC + buffer (pH 7.4).
-
Crucial Step: Do NOT add NADPH. AO does not require NADPH. If clearance occurs without NADPH, it is likely AO-mediated.
-
-
Inhibitor Check: Add Hydralazine (a specific AO inhibitor) to a parallel sample. If clearance stops, AO is the culprit.
Visualizing the Metabolic Fate of Aldehydes
Figure 1: The metabolic divergence of aldehyde inhibitors. Note that hydration (gem-diol formation) is often an overlooked equilibrium that affects effective concentration.
Module 2: Structural Engineering (The "How do I fix it?" Phase)
User Query: "I confirmed AO metabolism. How do I modify the structure to stop it?"
Solution: Steric Occlusion and Electronic Tuning.[1] Aldehyde Oxidase requires the substrate to enter a specific channel to reach the Molybdenum cofactor (Mo-co). Blocking this access is the most effective strategy.
Strategy A: Steric Hindrance (The "Gatekeeper" Approach)
Placing a substituent at the
| Modification | Mechanism | Impact on Potency | Impact on Stability |
| Unsubstituted | Fits into AO active site easily. | High | Low (Rapid Oxidation) |
| Steric clash with AO gatekeeper residues. | High (usually maintained) | Medium-High (Significantly improved) | |
| Electronic deactivation + minor steric effect. | Variable | Medium | |
| High steric bulk. | Risk of reduced target binding | High (AO blocked) |
Causality: The molybdenum center of AO is buried. By increasing the bulk of the carbon atom attached to the aldehyde (or the aromatic ring carrying it), you physically prevent the aldehyde oxygen from coordinating with the molybdenum center [1].
Strategy B: Electronic Deactivation
AO prefers electron-deficient aromatic rings (nucleophilic attack mechanism).
-
Action: Add electron-donating groups (EDGs) like -OMe or -NH2 to the aromatic ring attached to the aldehyde.
-
Result: This makes the ring less susceptible to the nucleophilic attack required by AO [2].
Module 3: Assay Optimization (The "Is my data real?" Phase)
User Query: "My IC50 values shift over time, and the compound seems unstable even in buffer."
Diagnosis: You are likely seeing Schiff Base Exchange or Oxidative Artifacts . Aldehydes are reactive electrophiles. If your assay buffer contains primary amines (e.g., Tris), the aldehyde will react with the buffer, effectively disappearing from the solution.
Troubleshooting Checklist
-
Buffer Selection:
-
STOP: Do not use Tris, Glycine, or any amine-based buffers.
-
USE: HEPES, MOPS, or Phosphate buffers (PBS). These are non-nucleophilic regarding Schiff base formation.
-
-
Reducing Agents:
-
Avoid high concentrations of DTT if your mechanism involves cysteine targeting, as it may compete. However, for aldehyde stability against autoxidation, mild antioxidants are helpful.
-
-
Hydration State:
-
Aldehydes exist in equilibrium with their gem-diol (hydrate) forms in water. The hydrate is inactive.
-
Tip: NMR in D2O can quantify the Hydrate:Aldehyde ratio. If your compound is 99% hydrate in water, your "effective" concentration is much lower than you think. Electron-withdrawing groups (EWGs) increase hydration (bad for binding kinetics), while Electron-donating groups (EDGs) favor the free aldehyde [3].
-
Module 4: Bioisosteres & Prodrugs (The "Plan B" Phase)
User Query: "The aldehyde is simply too unstable. What are my alternatives?"
Solution: If steric stabilization fails, switch to a "Masked" Aldehyde or a Bioisostere.
Option 1: Reversible Covalent Bioisosteres
These mimic the reactivity of an aldehyde but are often metabolically distinct.
-
Nitriles: Form imidates with Cysteine/Serine. Much more stable to AO.
-
Ketoamides: Potent, but can be bulky.
-
Boronic Acids: Form reversible covalent bonds with Serine/Threonine; very different metabolic profile (often cleared by oxidative deboronation, not AO).
Option 2: Hemiacetal Prodrugs
Cyclic hemiacetals can act as prodrugs. They are stable in circulation but open up to reveal the reactive aldehyde at the target site or via specific enzymatic cleavage.
Decision Tree for Optimization
Figure 2: Strategic decision tree for addressing aldehyde instability.
References
-
Pryde, D. C., et al. (2012).[2] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Bioorganic & Medicinal Chemistry Letters. Link
-
Manevski, N., et al. (2019). "Aldehyde Oxidase in Drug Development." Drug Metabolism and Disposition. Link
-
Metcalf, B. W., et al. (2017). "Global Blood Therapeutics: Voxelotor (GBT440) Discovery." ACS Medicinal Chemistry Letters. (Example of successful aldehyde stabilization). Link
-
Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link
Sources
How to reduce racemization during peptide aldehyde synthesis
Technical Support Center: Peptide Aldehyde Synthesis & Racemization Control
Subject: Minimizing C-Terminal Epimerization During Peptide Aldehyde Generation Ticket ID: #PA-SYN-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The -Proton Problem
The synthesis of peptide aldehydes (e.g., for protease inhibitors like calpain or proteasome inhibitors) is notoriously difficult due to the high acidity of the C-terminal
Unlike esters or amides, the aldehyde carbonyl is highly electron-withdrawing, lowering the pKa of the
Core Directive: To maintain stereochemical integrity, you must minimize the time the aldehyde exists in a free state under basic conditions and utilize kinetic traps (like chelation or rapid oxidation) to bypass the thermodynamic drive toward racemization.
Visualizing the Failure Point
The following diagram illustrates the mechanism of failure (racemization) versus the control pathways described in this guide.
Caption: Figure 1. The mechanism of base-catalyzed racemization via enolization and the two primary control strategies: Chelation (Weinreb) and Kinetic Acceleration (Oxidation).
Workflow Module A: The Oxidation Route (Alcohol Aldehyde)
This is the most common bench-scale method. The precursor is a peptide alcohol.[1] The standard reagent is Dess-Martin Periodinane (DMP) .[2][3]
The Issue: Standard DMP protocols often require 1-2 hours. In that window, the acetic acid byproduct (or added buffer) can induce epimerization. The Fix: Use "Water-Accelerated" DMP oxidation. Adding water increases the rate of reaction by orders of magnitude, finishing the reaction before racemization can occur.
Protocol: Water-Accelerated DMP Oxidation
Valid for: C-terminal Phenylalanine, Leucine, Valine aldehydes.
-
Preparation: Dissolve the peptide alcohol (1.0 equiv) in dichloromethane (DCM).
-
Water Saturation: Add water (1.1 equiv relative to DMP, not solvent volume) directly to the DMP reagent before adding it to the peptide.
-
Note: Alternatively, use "water-wet DCM" (DCM shaken with water and separated, but not dried over MgSO4).
-
-
Reaction: Add the water-wet DMP (1.2 – 1.5 equiv) to the peptide solution at 0°C .
-
Monitoring: Stir vigorously. Reaction is typically complete in 15–30 minutes (vs. 2 hours dry).
-
Quench (CRITICAL):
-
Pour mixture into a 1:1 solution of 10% Na2S2O3 (Sodium Thiosulfate) and Saturated NaHCO3 .
-
Why: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct.
-
Caution: Do not let this sit. Extract immediately into DCM, wash with brine, and dry over Na2SO4.
-
Troubleshooting Table: Oxidation Route
| Symptom | Probable Cause | Corrective Action |
| 50:50 Racemic Mix | Basic workup or Silica exposure. | Avoid flash chromatography on standard silica. Use neutral alumina or purify via bisulfite adducts. |
| Incomplete Oxidation | "Dry" DMP used; old reagent. | Add 1 eq of water to the reaction mixture. Ensure DMP is white, not yellow (hydrolyzed). |
| Over-oxidation (Acid) | Reaction time too long. | Quench exactly at T=30 min. Monitor by TLC/LCMS. |
Workflow Module B: The Reduction Route (Weinreb Amide Aldehyde)
This method is preferred for scale-up. The precursor is a Weinreb amide (N-methoxy-N-methylamide).[4]
The Issue: Over-reduction to the alcohol or racemization during the coupling of the Weinreb amine. The Fix: Lithium Aluminum Hydride (LiAlH4) reduction at low temperature. The stability of the chelated intermediate prevents racemization during reduction.
Protocol: Low-Temp Weinreb Reduction
-
Precursor Synthesis: Couple N,O-dimethylhydroxylamine to your peptide acid.
-
Warning: Do NOT use base-heavy coupling (like HATU/DIEA) for prolonged periods. Use DIC/HOBt to minimize racemization during the amide formation itself.[5]
-
-
Setup: Dissolve Peptide-Weinreb Amide in dry THF. Cool to -78°C (Acetone/Dry Ice bath).
-
Reduction: Add LiAlH4 (1.0 M in THF, 1.2 – 1.5 equiv) dropwise over 10 minutes.
-
The "Magic" State: Stir at 0°C for 30 minutes.
-
Quench (The Danger Zone):
Troubleshooting Table: Reduction Route
| Symptom | Probable Cause | Corrective Action |
| Over-reduced (Alcohol) | Loss of chelation; Temp too high. | Maintain < 0°C. Ensure reagents are dry (water kills the chelate). |
| Racemized Product | Racemization occurred before reduction. | Check the optical purity of the starting Weinreb amide. Use DIC/Oxyma for coupling.[5] |
| Low Yield | Hydrolysis failure.[11] | The Li-chelate is very stable. Ensure the acid quench is strong enough (pH ~2-3) but brief. |
FAQ: Expert Insights
Q: Can I purify my peptide aldehyde on silica gel? A: Proceed with extreme caution. Silica is slightly acidic and possesses surface hydroxyls that can hydrate the aldehyde or catalyze enolization.
-
Recommendation: If you must use silica, deactivate it first with 1% Triethylamine in your eluent, or use flash chromatography (complete the column in <15 mins). Ideally, purify the precursor (alcohol or amide) to high purity so the final aldehyde requires only extraction.
Q: Why not use Swern Oxidation? A: Swern is effective but operationally complex for peptides. It requires -78°C and generates triethylamine hydrochloride salts that can be difficult to remove without an aqueous wash (which risks hydrating the aldehyde). DMP is superior for peptides due to milder temperatures and easier workup.
Q: How do I store peptide aldehydes? A: Never store them in solution (methanol/water promotes hemiacetal formation and epimerization). Lyophilize immediately from frozen benzene or dioxane (if compatible) and store at -20°C under Argon.
References
-
Dess, D. B., & Martin, J. C. (1983).[2][8] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[8] The Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[8] The Journal of Organic Chemistry, 59(24), 7549–7552. Link
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678. Link
-
Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. Link
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 14. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Calpain Inhibitors: Benchmarking Boc-Asn-Phe-Pro-aldehyde Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases.[1][2] These enzymes are crucial modulators of cellular function, participating in signal transduction, cell motility, and apoptosis through limited proteolysis of their substrates.[3] However, dysregulation of calpain activity is implicated in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making them a significant target for therapeutic intervention.[1][4] The development of potent and selective calpain inhibitors is a key focus in drug discovery.[3][5]
This guide provides an in-depth comparison of the peptide aldehyde inhibitor, Boc-Asn-Phe-Pro-aldehyde, with other major classes of calpain inhibitors. We will explore their mechanisms of action, comparative potency, and selectivity, supported by experimental data and protocols to empower researchers in their selection of the most appropriate tool for their studies.
Section 1: Understanding the Inhibitor: Boc-Asn-Phe-Pro-aldehyde
Boc-Asn-Phe-Pro-aldehyde belongs to the class of peptide aldehyde inhibitors, which are designed to mimic the natural substrates of proteases.[6] While specific experimental data for this exact compound is limited in publicly available literature, its structure allows for a detailed theoretical and comparative analysis. It is primarily recognized as a building block in peptide synthesis and drug development.[7]
Mechanism of Action
Peptide aldehydes are reversible, active-site-directed inhibitors.[6] The key to their function is the C-terminal aldehyde group, which acts as an electrophilic "warhead." This aldehyde group forms a reversible covalent bond (a thiohemiacetal) with the thiol group of the active site cysteine residue within the calpain enzyme.[6] The peptide sequence (Asn-Phe-Pro) provides specificity by interacting with the substrate-binding pockets of the enzyme. The N-terminal Boc (tert-butyloxycarbonyl) group is a protecting group that enhances the compound's stability.
The high reactivity of the aldehyde group, however, can lead to metabolic instability and off-target reactions, which is a key consideration in drug development.[8]
Caption: Workflow for the in vitro fluorometric calpain activity assay.
Protocol 2: Cellular Calpain Activity Assay (Western Blot)
This assay validates inhibitor efficacy within a cellular context, confirming cell permeability and engagement with the target.
Principle: Calpains cleave specific intracellular proteins, such as α-spectrin, into characteristic fragments. [9]Upon activation of calpain (e.g., by inducing calcium influx with an ionophore), full-length α-spectrin (240 kDa) is cleaved to produce stable breakdown products (BDPs) of approximately 145-150 kDa. [9][10][11]A cell-permeable and effective inhibitor will reduce the accumulation of these spectrin BDPs.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to ~80% confluency. Pre-treat the cells with various concentrations of the calpain inhibitor for 1-2 hours.
-
Calpain Activation: Induce calpain activity by treating the cells with a calcium ionophore like A23187 or ionomycin for a short period (e.g., 30 minutes). Include a vehicle-treated (no inhibitor, no ionophore) negative control and an ionophore-only positive control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing a cocktail of protease inhibitors (but excluding the calpain inhibitor being tested).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against α-spectrin. This antibody should recognize both the full-length protein and the cleavage products.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the 145 kDa spectrin BDP and the full-length spectrin. [10]A reduction in the ratio of the 145 kDa BDP to full-length spectrin in inhibitor-treated samples compared to the positive control indicates effective calpain inhibition. [12]
Section 4: Synthesis and Recommendations
Choosing the right calpain inhibitor is a strategic decision that hinges on the specific research question.
-
For broad, potent in vitro screening: Peptide aldehydes like Calpeptin or ALLN are effective and well-characterized starting points. Their known cross-reactivity can also serve as a useful internal control if cathepsin activity is also being monitored. [13][14]* For studies requiring high selectivity: Non-peptidic inhibitors like PD150606 or α-ketoamides are superior choices to minimize off-target effects, although they may be less potent than the classic peptide aldehydes.
-
For confirming a calpain-dependent pathway in vivo or in cells: The irreversible, cell-permeable inhibitor E-64 is a valuable tool, provided its broad-spectrum activity against all cysteine proteases is acknowledged and controlled for in the experimental design. [15][16]* Boc-Asn-Phe-Pro-aldehyde itself, while less studied as an inhibitor, represents a classic peptide aldehyde scaffold. [7][17]Researchers can use it as a foundational structure for developing more complex or selective peptide-based inhibitors. Its performance is expected to be similar to other tripeptidyl aldehydes, with moderate potency and selectivity.
References
-
Boc-Asn-Phe-Pro-aldehyde - Chem-Impex. (URL: [Link])
-
Therapeutic use of calpeptin in COVID-19 infection - PMC - NIH. (2022-10-21). (URL: [Link])
-
Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease - MDPI. (URL: [Link])
-
Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PMC. (URL: [Link])
-
Calpain inhibitors and antioxidants act synergistically to prevent cell necrosis: effects of the novel dual inhibitors (cysteine protease inhibitor and antioxidant) BN 82204 and its pro-drug BN 82270 - PubMed. (URL: [Link])
-
Western blot analysis shows an increased activation of the calpain... - ResearchGate. (URL: [Link])
-
Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed. (URL: [Link])
-
IC50 values (μM) for the α-mercaptoacrylic acid compounds tested in... - ResearchGate. (URL: [Link])
-
Therapeutic Efficacy of E-64-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PubMed Central. (2015-07-09). (URL: [Link])
-
Calpain research for drug discovery: challenges and potential - PubMed. (2016-11-11). (URL: [Link])
-
An updated patent review of calpain inhibitors (2012 – 2014) | Request PDF - ResearchGate. (URL: [Link])
-
Comparison of cell-permeable calpain inhibitors and E64 in reduction of cataract in cultured rat lenses - PubMed. (URL: [Link])
-
Targeting calpainmediated proteolysis and peptide signaling as a strategy to reduce injury in multiple sclerosis - Ovid. (URL: [Link])
-
The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PubMed Central. (URL: [Link])
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC - PubMed Central. (URL: [Link])
-
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC. (URL: [Link])
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction. (URL: [Link])
-
Determination of calpain and caspase-3 activities using Western blot... - ResearchGate. (URL: [Link])
-
Structures of aldehyde and cyclopropenone inhibitors. - ResearchGate. (URL: [Link])
-
Calpain: An Emerging Therapeutic Target - Research Journal of Pharmacology and Pharmacodynamics. (URL: [Link])
-
A cysteine proteinase inhibitor ALLN alleviates bleomycin-induced skin and lung fibrosis. (2023-08-25). (URL: [Link])
-
Calpains are required for efficient microtubule detyrosination - bioRxiv. (2021-07-08). (URL: [Link])
-
Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - PubMed Central. (URL: [Link])
-
A Survey of Calpain Inhibitors - Bentham Science Publisher. (URL: [Link])
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? - Promega Connections. (2025-03-06). (URL: [Link])
-
BOC-ASN-PHE-PRO-ALDEHYDE - ChemBK. (URL: [Link])
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- 3. Calpain research for drug discovery: challenges and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson’s Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. chemimpex.com [chemimpex.com]
- 8. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cysteine proteinase inhibitor ALLN alleviates bleomycin-induced skin and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic use of calpeptin in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agscientific.com [agscientific.com]
- 16. Therapeutic Efficacy of E-64-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
Boc-Asn-Phe-Pro-aldehyde versus aza-peptide inhibitors for proteasomes
This guide provides an in-depth technical comparison between Boc-Asn-Phe-Pro-aldehyde (a specific peptide aldehyde) and Aza-peptide inhibitors (a novel class of protease inhibitors), focusing on their application in proteasome and protease research.[]
Executive Summary
The comparison between Boc-Asn-Phe-Pro-aldehyde and Aza-peptide inhibitors represents a choice between a target-specific traditional inhibitor and a next-generation scaffold designed for enhanced selectivity.[]
-
Boc-Asn-Phe-Pro-aldehyde (Boc-NP-P-H): A potent, reversible inhibitor of Prolyl Oligopeptidase (POP/PEP) .[] While it belongs to the peptide aldehyde class (like the proteasome inhibitor MG132), its P1-Proline structure renders it inactive against the proteasome's catalytic sites (
1, 2, 5). It is critical for distinguishing cytosolic peptide degradation (POP) from ubiquitin-dependent proteasomal degradation.[] -
Aza-Peptide Inhibitors: A synthetic class where the
-carbon of the P1 residue is replaced by a nitrogen atom.[][2] These are engineered specifically to inhibit the 20S Proteasome (specifically the 5 chymotrypsin-like subunit) and Clan CD cysteine proteases (e.g., Legumain) with superior selectivity and metabolic stability compared to traditional peptide aldehydes.
Part 1: Mechanistic Deep Dive
Chemical Architecture & Binding Mode[1]
The fundamental difference lies in the "Warhead" geometry and the P1 residue, which dictates the target enzyme.
| Feature | Boc-Asn-Phe-Pro-aldehyde (Peptide Aldehyde) | Aza-Peptide Inhibitors (Aza-Aldehydes/Ketones) |
| Core Scaffold | Standard Peptide Backbone ( | Aza-Peptide Backbone (Nitrogen replaces |
| P1 Residue | Proline (Pro): Cyclic, rigid.[] Targets enzymes cleaving after Pro.[] | Aza-Leucine / Aza-Asp: Targets Chymotrypsin-like ( |
| Reactive Warhead | Aldehyde (-CHO): Electrophilic.[] | Aldehyde / Ketone / Epoxide: Electrophilic.[] |
| Binding Mechanism | Forms a reversible hemiacetal with the active site Serine (POP) or Threonine (Proteasome). | Forms a reversible hemiacetal/hemiketal with active site Threonine ( |
| Primary Target | Prolyl Oligopeptidase (POP/PEP) (Serine Protease).[][4] | 20S Proteasome ( |
The Specificity Paradox
Researchers often confuse these inhibitors because they both use "aldehyde" warheads.[] However, their specificity is orthogonal.[]
-
Boc-Asn-Phe-Pro-aldehyde: The Proline at P1 makes it structurally incompatible with the proteasome's S1 pockets, which prefer Hydrophobic (Phe/Leu for
5), Basic (Arg/Lys for 2), or Acidic (Asp/Glu for 1) residues.[] It specifically targets the unique cylindrical pore of POP. -
Aza-Peptides: The "Aza" modification rigidifies the backbone.[] This rigidity prevents the molecule from adapting to the active sites of non-target proteases (like Cathepsin B or Chymotrypsin), making them highly selective for the Proteasome and Legumain (Asparaginyl Endopeptidase).
Part 2: Visualizing the Mechanism
The following diagram illustrates the distinct binding pathways and the lack of cross-reactivity.
Caption: Mechanistic divergence of Peptide Aldehydes (POP-targeting) vs. Aza-Peptides (Proteasome-targeting).
Part 3: Performance Comparison Data
The following data contrasts the performance metrics of Boc-Asn-Phe-Pro-aldehyde against representative Aza-peptide proteasome inhibitors.
| Metric | Boc-Asn-Phe-Pro-aldehyde | Aza-Peptide Proteasome Inhibitors |
| Target Enzyme | Prolyl Oligopeptidase (POP) | 20S Proteasome ( |
| IC50 (Primary Target) | ~280 nM (vs. POP) | 0.5 - 5.0 |
| Proteasome Inhibition | Negligible (>100 | High (Sub-micromolar) |
| Selectivity Profile | Highly selective for POP over Proteasome.[] | Highly selective for Proteasome over Cathepsins/POP.[] |
| Stability (t1/2) | Low (Aldehyde prone to oxidation/hydrolysis).[] | Enhanced (Aza-bond resists enzymatic cleavage).[] |
| Cell Permeability | Moderate (Passive diffusion).[] | Tunable (Often requires specific N-caps like Cbz).[] |
| Toxicity | Generally low (POP is non-essential for survival).[] | High (Proteasome inhibition induces apoptosis).[] |
Key Insight: If your goal is to inhibit the proteasome, Boc-Asn-Phe-Pro-aldehyde is the wrong tool .[] It serves as an excellent negative control to prove that an observed effect is not due to proteasome inhibition but rather due to POP activity (often relevant in neurodegeneration studies).[]
Part 4: Experimental Protocols
Protocol A: Differential Inhibition Assay (Proteasome vs. POP)
Objective: To determine if a biological effect is driven by the Proteasome or POP using these inhibitors.
Reagents:
-
Proteasome Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 2 mM ATP.[]
-
POP Buffer: 100 mM Phosphate Buffer (pH 7.4), 1 mM DTT, 1 mM EDTA.[]
-
Substrates:
-
Proteasome (
5): Suc-LLVY-AMC (Excitation 380 nm / Emission 460 nm).[] -
POP: Z-Gly-Pro-AMC (Excitation 380 nm / Emission 460 nm).[]
-
Workflow:
-
Lysate Preparation:
-
Lyse cells (e.g., SH-SY5Y or HEK293) in non-denaturing lysis buffer (0.5% NP-40).[]
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Inhibitor Treatment (96-well plate):
-
Group 1 (Control): DMSO vehicle.[]
-
Group 2 (Proteasome Block): Add Aza-Peptide Inhibitor (e.g., 10
M) or MG132 (positive control).[] -
Group 3 (POP Block): Add Boc-Asn-Phe-Pro-aldehyde (10
M).[]
-
-
Incubation:
-
Incubate lysate with inhibitors for 30 minutes at 37°C to allow covalent adduct formation.[]
-
-
Substrate Addition & Kinetic Read:
-
Add Suc-LLVY-AMC (50
M) to one set of wells (Proteasome activity).[] -
Add Z-Gly-Pro-AMC (50
M) to a duplicate set (POP activity).[] -
Measure fluorescence every 2 minutes for 60 minutes.[]
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear range.
-
Validation: Boc-Asn-Phe-Pro-aldehyde should inhibit Z-Gly-Pro-AMC hydrolysis by >90% but have <10% effect on Suc-LLVY-AMC.[] Aza-peptides should show the inverse profile.[]
-
Part 5: Decision Logic for Researchers
Use the following logic flow to select the correct inhibitor for your study.
Caption: Decision matrix for selecting between Aza-Peptides and Boc-Asn-Phe-Pro-aldehyde.
References
-
Aza-Peptide Proteasome Inhibitors (Mechanism & Synthesis)
-
Boc-Asn-Phe-Pro-aldehyde (POP Inhibition)
-
Intracellular Activity Assays (POP vs Proteasome)
- Title: In situ prolyl oligopeptidase activity assay in neural cell cultures.
-
Source: Journal of Neuroscience Methods (2012).[]
-
URL:[Link]
-
Legumain and Aza-Peptides
-
Title: Cy5-labeled aza-peptidyl Pro-Asn epoxide.[]
-
Source: Molecular Imaging and Contrast Agent Database (MICAD).[]
-
URL:[Link]
-
Sources
- 2. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ prolyl oligopeptidase activity assay in neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase is revealed following SILAC analysis to be a novel mediator of human microglial and THP-1 cell neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Peptide Aldehydes vs. Non-Aldehyde Inhibitors Targeting Prolyl Oligopeptidase (POP)
Topic: Efficacy of Boc-Asn-Phe-Pro-aldehyde vs. Non-Aldehyde Protease Inhibitors Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
This guide provides a critical analysis of Boc-Asn-Phe-Pro-aldehyde (Boc-Asn-Phe-Pro-H) , a transition-state analog inhibitor of Prolyl Oligopeptidase (POP), specifically the Trypanosoma cruzi protease Tc80 , versus non-aldehyde alternatives such as peptidyl nitriles and heterocyclic inhibitors (e.g., S-17092).
While peptide aldehydes like Boc-Asn-Phe-Pro-H exhibit potent reversible covalent inhibition (Ki ≈ 280 nM), their utility is often limited by chemical instability (oxidation, racemization) and non-specific reactivity. In contrast, non-aldehyde bioisosteres, particularly peptidyl nitriles and benzothiazoles, demonstrate superior stability and comparable or enhanced potency (Ki < 100 nM), making them more suitable for therapeutic development and advanced cellular assays.
Mechanistic Foundations: The Warhead Dilemma
To select the appropriate inhibitor, one must understand the interaction between the electrophilic "warhead" of the inhibitor and the catalytic triad (Ser-Asp-His) of the serine protease target (POP/Tc80).
Boc-Asn-Phe-Pro-aldehyde (The Aldehyde Class)
-
Mechanism: Reversible Covalent Inhibition.
-
Interaction: The active site Serine hydroxyl group attacks the carbonyl carbon of the aldehyde, forming a metastable hemiacetal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis.
-
Structural Constraint: The P1 Proline residue confers specificity for POP, which exclusively cleaves post-proline bonds.
-
Limitations: The free aldehyde is highly electrophilic, prone to hydration (forming gem-diols inactive in binding) and oxidation to carboxylic acids.
Non-Aldehyde Alternatives
-
Peptidyl Nitriles (–CN): The Serine hydroxyl attacks the nitrile carbon to form an imidate adduct. This reaction is reversible but typically slower to dissociate than hemiacetals, often resulting in tighter binding.
-
Heterocycles (e.g., Benzothiazoles): These often act as competitive inhibitors binding via non-covalent interactions or reversible addition to the heterocycle, offering high metabolic stability.
-
Vinyl Sulfones / Halomethyl Ketones: Irreversible alkylating agents (Michael acceptors or SN2 attackers) that permanently disable the enzyme. Useful for activity-based protein profiling (ABPP) but less ideal for reversible kinetic studies.
Mechanistic Visualization
The following diagram contrasts the binding mechanisms of the aldehyde warhead versus the nitrile alternative within the Tc80 active site.
Caption: Mechanistic divergence of Serine nucleophilic attack on Aldehyde (forming Hemiacetal) vs. Nitrile (forming Imidate).
Comparative Efficacy Data
The following data consolidates experimental findings for Tc80 (and mammalian POP) inhibition. Note that Boc-Asn-Phe-Pro-H serves as a reference standard, while newer generation inhibitors often outperform it in cellular contexts.
| Feature | Boc-Asn-Phe-Pro-aldehyde | Peptidyl Nitriles (e.g., LC-Series) | Heterocycles (e.g., S-17092) |
| Primary Target | Tc80 / Mammalian POP | Tc80 / Mammalian POP | Mammalian POP |
| Warhead | Aldehyde (–CHO) | Nitrile (–CN) | Thiazolidine / Pyrrolidine |
| Binding Mode | Reversible Covalent (Hemiacetal) | Reversible Covalent (Imidate) | Competitive / Non-covalent |
| Potency (Ki) | ~280 nM [1] | 38 – 220 nM [2] | < 10 nM [3] |
| Selectivity | Moderate (reacts with other Ser/Cys proteases) | High (structure-dependent) | Very High |
| Cell Permeability | Low to Moderate (Aldehyde reactivity) | High | High (Orally Bioavailable) |
| Stability | Poor (Oxidation/Racemization) | Excellent | Excellent |
| Primary Use | In vitro kinetic assays; Crystallography | Drug development; Cellular assays | Clinical candidates; In vivo studies |
Key Insight: While Boc-Asn-Phe-Pro-H is a potent inhibitor (Ki ≈ 280 nM), peptidyl nitriles designed for the same pocket (e.g., those with 2-cyanopyrrolidine moieties) frequently achieve double-digit nanomolar potency (Ki < 100 nM) due to the favorable thermodynamics of the thioimidate/imidate complex and improved shape complementarity.
Experimental Protocol: Fluorometric Inhibition Assay
To objectively compare Boc-Asn-Phe-Pro-aldehyde against non-aldehyde alternatives, use the following self-validating fluorometric assay. This protocol relies on the cleavage of the fluorogenic substrate Z-Gly-Pro-AMC , which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis by POP.
Materials
-
Enzyme: Recombinant Tc80 or Porcine Brain POP (Final conc: 0.5–1 nM).
-
Substrate: Z-Gly-Pro-AMC (Final conc: 50 µM, approx.
). -
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA. (DTT prevents oxidation of the enzyme's thiols, though POP is a serine protease, DTT ensures stability of the overall protein fold).
-
Inhibitors: Boc-Asn-Phe-Pro-H (dissolved in DMSO).
Step-by-Step Methodology
-
Preparation: Dilute inhibitors in DMSO to prepare a 10-point serial dilution series (e.g., 0.1 nM to 10 µM). Maintain final DMSO concentration < 2%.
-
Pre-incubation: Mix 140 µL of Assay Buffer with 10 µL of Enzyme and 10 µL of Inhibitor. Incubate at 37°C for 15 minutes .
-
Why? This allows the reversible covalent equilibrium (Hemiacetal/Imidate formation) to be established before substrate competition begins.
-
-
Initiation: Add 40 µL of Substrate (Z-Gly-Pro-AMC) to initiate the reaction.
-
Measurement: Monitor fluorescence continuously for 20 minutes at 37°C.
-
Excitation: 380 nm
-
Emission: 460 nm
-
-
Validation: Include a "No Enzyme" control (background) and a "No Inhibitor" control (100% activity). Linearity of the "No Inhibitor" slope (
) validates the assay.
Data Analysis Workflow
Calculate the
Experimental Workflow Diagram
Caption: Standardized fluorometric workflow for determining Ki values of POP inhibitors.
Strategic Recommendations
-
Use Boc-Asn-Phe-Pro-aldehyde when:
-
You are performing X-ray crystallography.[2] Aldehydes form clear electron density maps at the active site Serine, confirming binding orientation.
-
You need a rapid, commercially available "tool compound" for cell-free biochemical assays.
-
-
Use Non-Aldehyde Inhibitors (Nitriles/Heterocycles) when:
-
You are conducting cellular or in vivo studies. The metabolic stability of the nitrile or benzothiazole scaffold ensures the observed effect is due to target inhibition, not off-target aldehyde reactivity.
-
You require high-affinity binding (
nM) to validate a therapeutic hypothesis.
-
References
-
Tc80 Inhibition Data: Synthesis and activity of pyrrolidinyl- and thiazolidinyl-dipeptide derivatives as inhibitors of the Tc80 prolyl oligopeptidase from Trypanosoma cruzi.[3] (Unpublished data cited in comparative studies indicating Ki ~280 nM for Boc-Asn-Phe-Pro-H).
-
Peptidyl Nitrile Efficacy: Labadie, C., et al. (2004). "Design, synthesis and evaluation of novel prolyl oligopeptidase inhibitors." European Journal of Medicinal Chemistry. Link
-
Heterocyclic Inhibitors (S-17092): Morain, P., et al. (2000). "Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor." British Journal of Clinical Pharmacology. Link
-
Tc80 Characterization: Grellier, P., et al. (2001). "Trypanosoma cruzi prolyl oligopeptidase Tc80 is involved in nonphagocytic mammalian cell invasion by trypomastigotes."[4][5][6] Journal of Biological Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and activity of pyrrolidinyl- and thiazolidinyl-dipeptide derivatives as inhibitors of the Tc80 prolyl oligopeptidase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanosoma cruzi prolyl oligopeptidase Tc80 is involved in nonphagocytic mammalian cell invasion by trypomastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Tale of Two Chemistries: A Head-to-Head Comparison of Boc- and Fmoc-Synthesis for Peptide Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Peptide aldehydes stand as a pivotal class of molecules in drug discovery, renowned for their potent and often reversible inhibitory activity against various protease enzymes. Their synthesis, however, presents unique challenges, demanding a careful selection of synthetic strategies to preserve the reactive C-terminal aldehyde functionality. The two dominant approaches in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each offer distinct advantages and disadvantages in the pursuit of high-purity peptide aldehydes. This guide provides an in-depth, head-to-head comparison of these two methodologies, grounded in experimental evidence and practical insights to inform your synthetic choices.
The Fundamental Divide: A Clash of Orthogonal Philosophies
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection strategies, which dictate the chemical environments the growing peptide chain must endure.[1] This fundamental divergence has profound implications for the synthesis of sensitive compounds like peptide aldehydes.
Boc (tert-butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group for the temporary protection of the α-amino group.[2] Each cycle of amino acid addition involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[4][5]
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[1] This group is removed under mild basic conditions, commonly with a solution of piperidine in dimethylformamide (DMF).[6] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their removal and cleavage from the resin with a milder acid cocktail, typically containing TFA.[7] This "orthogonal" protection scheme, where the Nα- and side-chain protecting groups are removed by chemically distinct mechanisms, is a hallmark of the Fmoc approach.[1]
Head-to-Head Comparison: Boc vs. Fmoc for Peptide Aldehyde Synthesis
The choice between Boc and Fmoc for peptide aldehyde synthesis is not merely a matter of preference but a critical decision that impacts yield, purity, and the feasibility of synthesizing a particular target. The following table summarizes key comparative aspects, with a detailed discussion to follow.
| Feature | Boc-Synthesis (e.g., via Weinreb Amide Resin) | Fmoc-Synthesis (e.g., via Oxazolidine Linker) |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[3] | Mild base (e.g., 20% piperidine in DMF)[6] |
| Final Cleavage | Harsh strong acid (e.g., anhydrous HF)[4][5] | Mild to strong acid (e.g., TFA cocktail) |
| Aldehyde Introduction | On-resin reduction of a precursor (e.g., Weinreb amide)[8] | Pre-formed aldehyde attached via a specialized linker (e.g., oxazolidine)[2][9] |
| Aldehyde Stability | Potential for degradation during repeated acidolysis and harsh final cleavage. | Generally better preserved due to milder synthesis and cleavage conditions. |
| Side Reactions | Acid-catalyzed side reactions; potential for over-reduction of the aldehyde precursor. | Base-catalyzed side reactions (e.g., diketopiperazine formation); potential for premature linker hydrolysis.[2] |
| Typical Yields | Variable, reported in ranges of 30-40% to 27-87% for different compounds.[8] | Generally good, with reported yields of up to 87% for specific sequences.[2] |
| Resin/Linker | Weinreb amide resin.[10] | Oxazolidine linker on various resins (e.g., polystyrene, PEG).[2] |
| Handling & Safety | Requires specialized equipment for handling highly toxic HF.[11] | Generally safer reagents and procedures. |
In-Depth Analysis: Causality Behind the Comparison
The Chemistry of Aldehyde Generation and Preservation
Fmoc Strategy: The Oxazolidine Approach
A highly effective method for Fmoc-based peptide aldehyde synthesis involves the use of a specialized linker, such as a threonine-derived oxazolidine.[2][12] In this strategy, a pre-formed protected amino acid aldehyde is coupled to the linker on the solid support.[9] The oxazolidine ring serves as a stable, protected form of the aldehyde throughout the synthesis. A key innovation is the protection of the oxazolidine nitrogen with a Boc group, which prevents side reactions and premature hydrolysis during the basic Fmoc deprotection steps.[2]
The peptide chain is elongated using standard Fmoc chemistry. Upon completion, the side-chain protecting groups and the Boc group on the oxazolidine are removed with a TFA cocktail. The final release of the peptide aldehyde is achieved under mild aqueous acidic conditions, which hydrolyzes the oxazolidine ring.[2] This method has demonstrated high yields and purities, particularly when using hydrophilic PEG-grafted resins like NovaGel, which improve swelling and reaction kinetics.[2] For instance, the synthesis of Fmoc-GVAIF-H on NovaGel resin yielded a remarkable 87% purity.[2]
Boc Strategy: The Weinreb Amide Reduction
The Boc-based synthesis of peptide aldehydes often employs a different tactic: the on-resin generation of the aldehyde from a stable precursor. A well-established method utilizes the Weinreb amide resin.[10] The peptide chain is assembled using standard Boc-SPPS protocols. The C-terminal amino acid is attached to the resin as an N-methoxy-N-methylamide (Weinreb amide).
This Weinreb amide functionality is stable to the repeated TFA treatments required for Boc deprotection. Once the peptide chain is fully assembled, the resin-bound Weinreb amide is reduced to the corresponding aldehyde using a hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[8][10] The peptide aldehyde is then cleaved from the resin along with the side-chain protecting groups using strong acid, typically HF.[5][11]
Critical Considerations and Experimental Choices
Aldehyde Stability: The aldehyde group is sensitive to both strong acids and nucleophiles. The Fmoc/oxazolidine approach offers a significant advantage by keeping the aldehyde masked until the final, mild cleavage step. In the Boc/Weinreb amide method, the aldehyde is generated on the resin and must then withstand the harsh final HF cleavage. Careful control of cleavage conditions and the use of appropriate scavengers are crucial to prevent degradation.[11]
Side Reactions: In Fmoc synthesis, the basic conditions for deprotection can lead to side reactions like diketopiperazine formation at the dipeptide stage.[12] For the oxazolidine linker, incomplete Boc protection of the nitrogen can lead to acylation and reduced yields.[2] In Boc synthesis, the repeated acid treatments can cause cumulative damage to sensitive residues. During the final HF cleavage, the generation of highly reactive carbocations necessitates the use of a scavenger cocktail (e.g., anisole, p-cresol) to prevent alkylation of susceptible amino acids like tryptophan and methionine.[13][14]
Yield and Purity: While direct comparative data for the same peptide aldehyde is scarce, the Fmoc/oxazolidine method has been shown to produce high yields and purities.[2] The Boc/Weinreb amide approach can also be effective, with reported yields varying based on the sequence and reaction conditions.[8] The choice of resin can significantly impact outcomes in the Fmoc approach, with PEG-based resins often outperforming traditional polystyrene.[2]
Experimental Workflows and Protocols
To provide a practical perspective, the following are detailed, step-by-step methodologies for the synthesis of a model peptide aldehyde using both strategies.
Diagram of Fmoc-Based Peptide Aldehyde Synthesis Workflow
Caption: Workflow for Fmoc-based synthesis of peptide aldehydes via an oxazolidine linker.
Protocol: Fmoc-Synthesis of a Model Peptide Aldehyde (e.g., Ac-Leu-Val-Lys-H) via Oxazolidine Linker
-
Resin Preparation: Start with a pre-loaded N-Boc-oxazolidine linker on a suitable resin (e.g., NovaGel).
-
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (2x) and DMF (2x).
-
Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids (Fmoc-Val-OH and Ac-Leu-OH).
-
Final Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to remove side-chain protecting groups and the Boc group from the oxazolidine nitrogen.
-
Aldehyde Release: Filter the resin and wash with TFA. Concentrate the filtrate and treat with a mild aqueous acid solution (e.g., 10% acetic acid) to hydrolyze the oxazolidine and release the peptide aldehyde.
-
Purification: Precipitate the crude peptide aldehyde with cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.
Diagram of Boc-Based Peptide Aldehyde Synthesis Workflow
Caption: Workflow for Boc-based synthesis of peptide aldehydes via Weinreb amide resin.
Protocol: Boc-Synthesis of a Model Peptide Aldehyde (e.g., Ac-Leu-Val-Lys-H) via Weinreb Amide Resin
-
Resin Preparation: Start with a Weinreb amide resin. Couple the first amino acid, Boc-Lys(2-Cl-Z)-OH, to the resin using standard carbodiimide chemistry.
-
Boc Deprotection: Swell the resin in DCM. Treat with 50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x), then neutralize with 10% DIPEA in DCM (2x for 2 minutes each). Wash again with DCM (3x) and DMF (2x).
-
Amino Acid Coupling: Couple the next amino acid, Boc-Val-OH (3 eq.), pre-activated with HBTU/DIPEA, for 1-2 hours in DMF.
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the final amino acid (Ac-Leu-OH).
-
On-Resin Reduction: After the final coupling, wash the resin with THF and cool to 0°C. Add a solution of LiAlH₄ in THF and stir for 30-60 minutes at 0°C.[10] Quench the reaction carefully with aqueous KHSO₄.
-
Final Cleavage: Wash the resin with DCM and dry thoroughly. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with a scavenger cocktail (e.g., anisole) at 0°C for 1 hour in a specialized HF apparatus.[5][11]
-
Purification: After evaporating the HF, precipitate the crude peptide aldehyde with cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.
Conclusion and Future Perspectives
Both Boc and Fmoc chemistries offer viable pathways for the synthesis of peptide aldehydes, each with a distinct set of advantages and challenges. The Fmoc/oxazolidine strategy is characterized by its milder conditions, which are generally more compatible with the sensitive aldehyde functionality, and has demonstrated high yields and purities. This approach is often favored for its operational simplicity and safety.
The Boc/Weinreb amide strategy remains a powerful tool, particularly for sequences that may be prone to aggregation, as the repetitive acidic treatments can help disrupt secondary structures. However, it requires handling of the highly hazardous anhydrous HF and careful control of the on-resin reduction and final cleavage steps to preserve the aldehyde.
The choice between these two methods will ultimately depend on the specific peptide sequence, the available laboratory infrastructure, and the desired scale of the synthesis. As the demand for complex peptide therapeutics continues to grow, further innovations in linker technology and milder cleavage strategies for both Boc and Fmoc synthesis will undoubtedly expand the synthetic chemist's toolkit for producing these valuable molecules.
References
-
Ganesan, A., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 6(5), 840-844. [Link]
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Merck Millipore. (n.d.). Boc Resin Cleavage Protocol.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. [Link]
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Hart, M. J., & White, P. D. (2000). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 136, pp. 249-261). Humana Press.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
O'Donnell, M. J., et al. (2000). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. Journal of Combinatorial Chemistry, 2(2), 172-181. [Link]
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- AAPPTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- Khadse, S. (2014).
- CDN. (n.d.). Peptide Cleavage from Resin Protocol.
-
Lee, Y. S., et al. (2006). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. Tetrahedron Letters, 47(34), 6061-6064. [Link]
-
Wang, C. T., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 310-319. [Link]
- UQ eSpace. (n.d.). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis.
- MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
Sources
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- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Boc-Asn-Phe-Pro-Aldehyde Analogs as Protease Inhibitors
Introduction: The Therapeutic Potential of Peptide Aldehydes
In the landscape of modern drug discovery, enzyme inhibitors play a pivotal role in modulating pathological processes. Among these, peptide aldehydes have emerged as a prominent class of reversible covalent inhibitors, particularly targeting serine and cysteine proteases.[1][2][3] Their mechanism of action hinges on the electrophilic aldehyde "warhead," which forms a transient, reversible thiohemiacetal or hemiacetal adduct with the catalytic cysteine or serine residue in the enzyme's active site.[3] This interaction effectively blocks substrate access and halts the catalytic cycle.
The parent scaffold, Boc-Asn-Phe-Pro-aldehyde, represents a valuable building block in the development of peptide-based therapeutics.[4] Its structure is designed to mimic the natural substrates of target proteases, allowing it to be recognized and bound with high affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Boc-Asn-Phe-Pro-aldehyde analogs. By systematically dissecting the role of each component—from the N-terminal protecting group to the individual amino acid residues—we will elucidate the chemical principles governing their inhibitory potency and selectivity. This analysis is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation protease inhibitors.
Core Mechanism of Inhibition: The Aldehyde Warhead
The foundation of the inhibitory activity for this class of compounds is the C-terminal aldehyde group. Upon binding to the active site of a cysteine or serine protease, the aldehyde's electrophilic carbon is attacked by the nucleophilic thiol (from Cys) or hydroxyl (from Ser) group of the catalytic residue. This forms a tetrahedral intermediate, a stable but reversible covalent adduct. The efficacy of this interaction is a key determinant of the inhibitor's overall potency.
Caption: Reversible inhibition by a peptide aldehyde.
Dissecting the Scaffold: A Positional SAR Analysis
The potency and selectivity of peptide aldehyde inhibitors are not solely dictated by the aldehyde warhead. The peptide backbone and its side chains (P1, P2, P3...) are crucial for recognition, as they engage with the enzyme's substrate-binding pockets (S1, S2, S3...). The following sections compare how modifications at each position of the Boc-Asn-Phe-Pro-aldehyde scaffold influence biological activity.
The N-Terminal Cap: The Role of the Boc Group
The N-terminal protecting group, in this case, tert-butoxycarbonyl (Boc), is more than a synthetic remnant; it occupies the S4 pocket of the target protease. Its size, hydrophobicity, and hydrogen-bonding capacity significantly impact binding affinity.
-
Boc vs. Cbz: Studies comparing N-terminal Boc and benzyloxycarbonyl (Cbz) groups have shown that the choice of capping group can dramatically alter potency. For instance, in a series of peptide aldehyde inhibitors targeting the 20S proteasome, analogs with a Cbz group at the P4 position were generally more potent than their Boc-containing counterparts.[5] MG132 (Cbz-Leu-Leu-Leu-al) is a well-known potent proteasome inhibitor, highlighting the favorability of the Cbz group in that specific context.[6]
-
Rationale: The planar, aromatic structure of the Cbz group can engage in favorable π-π stacking or hydrophobic interactions within the S4 pocket, which may not be possible for the bulkier, non-aromatic Boc group. The optimal cap is highly dependent on the specific topology of the target enzyme's S4 subsite.
The P3 Position: Asparagine (Asn)
The P3 residue interacts with the S3 subsite of the protease. The nature of this side chain is critical for establishing specificity.
-
Hydrophobicity and Length: In studies on 20S proteasome inhibitors, replacing the P3 residue with bulky, hydrophobic side chains generally leads to highly active inhibitors.[5] For example, analogs with Glu(OtBu) at P3 showed significantly higher activity than those with Asp(OtBu).[5] This suggests that the S3 pocket of the proteasome's β5 subunit can accommodate longer, linear side chains, and that hydrophobic interactions are key.[5]
-
Polarity and Charge: Conversely, introducing positively charged residues like Arginine at the P3 position can dramatically decrease or abolish activity, indicating that the S3 pocket is likely intolerant of positive charges.[5]
The P2 Position: Phenylalanine (Phe)
The P2 position is often a primary determinant of selectivity among different proteases. The large, hydrophobic side chain of Phenylalanine is well-suited for the deep, hydrophobic S2 pockets found in chymotrypsin-like proteases.
-
Hydrophobic Interactions: The S2 pocket is typically the most significant specificity-determining subsite. Analogs that maintain a large hydrophobic residue at P2, such as Phenylalanine or Leucine, generally retain high potency against chymotrypsin-like activities.[5]
-
Unexpected Flexibility: Surprisingly, structural studies of SARS-CoV Mpro, a cysteine protease, revealed that its S2 pocket can accommodate not only large hydrophobic residues but also smaller, polar side chains like Serine and even the negatively charged Aspartic acid.[3] This highlights that the "rules" of substrate specificity can be flexible and that experimental validation is crucial.
The P1 Position: Proline (Pro)
The P1 residue, immediately preceding the aldehyde warhead, positions the electrophile for optimal interaction with the catalytic machinery. The rigid, cyclic structure of Proline restricts the conformational freedom of the peptide backbone.
-
Conformational Rigidity: The pyrrolidine ring of Proline forces the peptide into a specific conformation that is often ideal for fitting into the S1-S2 active site cleft. In many proteases, this pre-organization of the inhibitor's structure reduces the entropic penalty of binding, leading to higher affinity.
-
Impact of Substitution: Replacing Proline with a more flexible residue can lead to a significant loss of activity. As seen in studies on 20S proteasome inhibitors, the presence of a proline moiety at the P3 position (a different context, but illustrative of proline's structural impact) led to poor activity, possibly by disrupting the ideal backbone conformation for binding.[5]
Comparative Performance Data
The following table summarizes the inhibitory activities of various peptide aldehyde analogs against the chymotrypsin-like (ChT-L) activity of the 20S proteasome, illustrating the SAR principles discussed above.
| Compound ID | Structure (P4-P3-P2-P1-al) | ChT-L IC50 (μM) | Key SAR Observation |
| MG132 (Control) | Cbz-Leu-Leu-Leu-al | 0.28 ± 0.06 | Potent Cbz-capped hydrophobic peptide.[5] |
| 3c | Cbz-Glu(OtBu)-Phe-Leu-al | 0.028 ± 0.006 | Longer hydrophobic P3 side chain enhances potency.[5] |
| 3a | Cbz-Asp(OtBu)-Phe-Leu-al | 0.21 ± 0.014 | Shorter hydrophobic P3 side chain is less potent than 3c.[5] |
| 3f | Cbz-Arg(NO2)-Leu-Leu-al | >50 | Positively charged P3 residue abolishes activity.[5] |
| 3o | Boc-Ser(OBzl)-Leu-Leu-al | 0.050 ± 0.002 | Boc-capped analog with optimized P3 shows high potency.[5] |
| 3j | Boc-Asp(OBzl)-Leu-Leu-al | 20.3 ± 2.05 | Boc-capped analog with a different P3 is significantly less potent.[5] |
Data sourced from "Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome"[5].
Experimental Protocols
Reproducible and robust methodologies are essential for conducting reliable SAR studies. The following sections detail standardized protocols for the synthesis and evaluation of peptide aldehyde analogs.
Protocol 1: Solid-Phase Synthesis of Peptide Aldehydes
This protocol outlines a general method for synthesizing peptide aldehydes, which involves standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by C-terminal reduction and oxidation.[5][7]
Caption: Workflow for peptide aldehyde synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin pre-loaded with the C-terminal amino alcohol (e.g., Leucinol).
-
Peptide Chain Elongation (SPPS):
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Wash: Thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence (e.g., Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH).
-
-
N-Terminal Capping: After the final amino acid is coupled, cap the N-terminus with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide alcohol from the resin and remove side-chain protecting groups.
-
Conversion to Aldehyde:
-
Dissolve the crude peptide alcohol in a suitable solvent like DCM.
-
Add an oxidizing agent, such as Dess-Martin periodinane, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Purification: Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol 2: Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol describes a continuous kinetic assay to determine the IC50 value of an inhibitor against a protease with chymotrypsin-like activity.[5]
Materials:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.8.
-
Enzyme: Purified 20S Proteasome.
-
Substrate: Suc-Leu-Leu-Val-Tyr-AMC (7-amido-4-methylcoumarin).
-
Inhibitor: Test compounds dissolved in DMSO.
-
Positive Control: MG132.
-
Microplate Reader: Fluorescence capable (Excitation: ~380 nm, Emission: ~460 nm).
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
Assay Plate Setup: In a 96-well black microplate, add the assay buffer.
-
Add Inhibitor: Add the diluted inhibitor solutions to the appropriate wells. Include wells for a "no inhibitor" control (buffer + DMSO) and a "no enzyme" blank.
-
Pre-incubation: Add the enzyme solution (e.g., 1 µg of 20S proteasome) to all wells except the blank. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate (to a final concentration of 50 µM) to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C. The rate of AMC release is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Normalize the rates to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship of Boc-Asn-Phe-Pro-aldehyde analogs is a clear demonstration of the principles of rational drug design. The inhibitory potency of these molecules is a synergistic function of the electrophilic aldehyde warhead and the specific interactions of the peptide side chains with the enzyme's subsites. Key findings indicate that bulky, hydrophobic residues are generally favored at the P2 and P3 positions for inhibiting chymotrypsin-like proteases, and the choice of the N-terminal capping group can significantly modulate activity.
While peptide aldehydes are powerful research tools and starting points for drug discovery, their therapeutic potential can be limited by metabolic instability and potential off-target reactivity.[1][2] Future research should focus on strategies to improve their drug-like properties. This includes the design of "masked" aldehyde prodrugs that release the active warhead only at the target site, or the development of non-peptide mimetics that retain the key pharmacophoric features of the parent peptide while offering improved stability and bioavailability.[1] The insights gained from the SAR studies presented here provide a robust foundation for these future design efforts.
References
-
Structure–Activity Relationships for Aldehyde Categories - ResearchGate. [Link]
-
Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed. [Link]
-
Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome | Request PDF - ResearchGate. [Link]
-
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC - NIH. [Link]
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC - NIH. [Link]
-
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. [Link]
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC - PubMed Central. [Link]
-
Full article: Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - Taylor & Francis. [Link]
-
Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC - PubMed Central. [Link]
-
Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. [Link]
-
Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. [Link]
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - NIH. [Link]
-
Flavonoid Derivatives as New Potent Inhibitors of Cysteine Proteases: An Important Step toward the Design of New Compounds for the Treatment of Leishmaniasis - MDPI. [Link]
-
Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC. [Link]
-
Use of synthetic analogs for a study on the structure-activity relationship of apamin - PubMed. [Link]
-
XenoTech Webinar: Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter. [Link]
-
Neurotrophic peptide aldehydes: Solid phase synthesis of fellutamide B and a simplified analog - PMC - NIH. [Link]
-
Synthesis of 3‐Boc‐(1,3)‐oxazinane‐Protected Amino Aldehydes from Amino Acids and Their Conversion into Urea Precursors. Novel Building Blocks for Combinatorial Synthesis | Request PDF - ResearchGate. [Link]
Sources
- 1. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophic peptide aldehydes: Solid phase synthesis of fellutamide B and a simplified analog - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Isothermal Titration Calorimetry for Boc-Asn-Phe-Pro-aldehyde Binding Affinity
Executive Summary: The Strategic Value of ITC for Peptide Aldehydes
In the characterization of protease inhibitors, Boc-Asn-Phe-Pro-aldehyde (Boc-Asn-Phe-Pro-H) represents a classic transition-state analog. Designed primarily to target Prolyl Oligopeptidases (POP) and related serine/cysteine proteases (e.g., Trypanosoma cruzi Tc80), this compound functions via a reversible covalent mechanism . The aldehyde group undergoes nucleophilic attack by the active site serine or cysteine, forming a hemiacetal or thiohemiacetal complex.
While Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) assays are staples in high-throughput screening, Isothermal Titration Calorimetry (ITC) remains the gold standard for dissecting the thermodynamics of this interaction. Unlike optical methods, ITC directly measures the heat released during both the non-covalent recognition and the subsequent covalent bond formation, providing a complete thermodynamic profile (
This guide details the protocol for quantifying the binding affinity of Boc-Asn-Phe-Pro-aldehyde, contrasting its efficacy against SPR and enzymatic assays, and providing a self-validating workflow for high-precision data.
Comparative Analysis: ITC vs. SPR vs. Enzymatic Assays
For a reversible covalent inhibitor like Boc-Asn-Phe-Pro-aldehyde, the choice of assay dictates the quality of mechanistic insight.
Table 1: Technology Comparison for Peptide Aldehyde Characterization
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Enzymatic Assay (FRET/Fluor) |
| Primary Output | |||
| Mechanism Insight | High: Separates binding enthalpy from covalent bond formation enthalpy. | Medium: Can detect 2-step binding if kinetics allow. | Low: End-point inhibition only. |
| Labeling | Label-Free: Native solution state. | Immobilized: Steric hindrance risks. | Labeled Substrate: Artifact prone. |
| Solvent Tolerance | Sensitive: Requires precise DMSO matching. | Robust: Flow system tolerates bulk shifts. | Robust: High tolerance. |
| Sample Consumption | High: mg quantities of protein. | Low: | Very Low: ng quantities. |
| Throughput | Low: ~10-12 samples/day. | High: Hundreds/day. | Very High: Thousands/day. |
Why Choose ITC for this Compound?
The binding of Boc-Asn-Phe-Pro-aldehyde involves a large enthalpic contribution (
Mechanistic Grounding & Experimental Design
The Binding Mechanism
The interaction follows a two-step model:
-
Step 1: Recognition of the Asn-Phe-Pro sequence by the S3-S2-S1 pockets.
-
Step 2: Nucleophilic attack of the catalytic Ser/Cys on the aldehyde carbonyl.
Diagram 1: Thermodynamic Cycle & Experimental Workflow
The following diagram illustrates the thermodynamic cycle of the aldehyde binding and the decision matrix for the ITC experiment.
Caption: Workflow for characterizing peptide aldehyde binding thermodynamics, emphasizing solubility and hydration equilibrium checks.
Detailed Protocol: ITC of Boc-Asn-Phe-Pro-aldehyde
Materials & Buffer Preparation
-
Ligand: Boc-Asn-Phe-Pro-aldehyde (Purity >95%).
-
Protein: Target Protease (e.g., Prolyl Oligopeptidase), purified to homogeneity (>90%).
-
Buffer: 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4. Avoid TRIS (primary amines can react with aldehydes to form Schiff bases).
-
Cosolvent: DMSO (Spectroscopic grade).
Sample Preparation (The "Self-Validating" Steps)
Peptide aldehydes are hydrophobic. Mismatched DMSO concentrations between the cell (protein) and syringe (ligand) will cause large heats of dilution that mask the binding signal.
-
Stock Preparation: Dissolve Boc-Asn-Phe-Pro-aldehyde in 100% DMSO to 50-100 mM.
-
Protein Dialysis: Dialyze the protein extensively against the assay buffer. Save the final dialysis buffer.
-
Ligand Dilution: Dilute the ligand stock into the saved dialysis buffer to ensure the background salt concentrations are identical.
-
DMSO Matching:
-
Add DMSO to the protein solution to match the final DMSO concentration of the ligand solution (typically 1-5%).
-
Validation: Measure the refractive index or conductivity of both solutions to confirm matching.
-
Experimental Parameters
Based on a reported
-
Cell (Protein) Concentration: 20
M.-
Calculation:
. This is ideal (optimal range 10–100).
-
-
Syringe (Ligand) Concentration: 200–300
M (10-15x cell concentration). -
Temperature: 25°C (Standard).
-
Stirring Speed: 750–1000 rpm.
-
Injection Schedule:
-
Injection 1: 0.4
L (discard data). -
Injections 2–20: 2.0
L, 180s spacing.
-
Execution & Troubleshooting
-
Baseline Stability: Ensure a stable baseline before the first injection. Drift indicates thermal instability or bubbles.
-
Heats of Dilution: Perform a control titration (Ligand into Buffer). If the heats are large and exothermic, DMSO mismatch is likely. Subtract this control from the raw data.
Data Analysis & Interpretation
The Aldehyde Hydration Factor
Peptide aldehydes exist in equilibrium between the free aldehyde and the hydrate (gem-diol) in aqueous solution.
Fitting the Isotherm
Use a One-Set of Sites model (assuming 1:1 stoichiometry).
-
Stoichiometry (N): Should be close to 1.[1]0. If
, the protein may be partially inactive or the aldehyde concentration is inaccurate (check hydration). -
Enthalpy (
): Expect a highly exothermic value (e.g., -10 to -20 kcal/mol) due to covalent bond formation. -
Entropy (
): Often unfavorable (positive) due to the ordering of the transition state, but compensated by the strong enthalpy.
Diagram 2: Signal Interpretation
Caption: Data processing pipeline from raw thermograms to validated thermodynamic parameters.
References
-
Di Trani, N., et al. (2018).[2] "Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design." Frontiers in Pharmacology, 9, 1166.
-
Al-Gharabli, S. I., et al. (2006).[3] "Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease." ChemBioChem, 7(7), 1048-1055.
-
Freire, E. (2008). "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today, 13(19-20), 869-874.
-
Doyle, M. L. (1997). "Characterization of binding interactions by isothermal titration calorimetry." Current Opinion in Biotechnology, 8(1), 31-35.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
